Product packaging for 6-Bromo-8-(trifluoromethyl)quinoline(Cat. No.:CAS No. 1065074-30-7)

6-Bromo-8-(trifluoromethyl)quinoline

Cat. No.: B1372877
CAS No.: 1065074-30-7
M. Wt: 276.05 g/mol
InChI Key: NUCWPZYQCHRZDQ-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethyl)quinoline (CAS 1065074-30-7) is a high-purity halogenated quinoline derivative serving as a versatile synthetic building block in organic chemistry and pharmaceutical research . The molecular formula is C 10 H 5 BrF 3 N, with a molecular weight of 276.05 g/mol . This compound is characterized by its bromo and trifluoromethyl functional groups, which are valuable for further chemical modifications, including cross-coupling reactions such as Suzuki-Miyaura couplings to create more complex molecular architectures . The calculated physical properties include a boiling point of 285.4±35.0 °C, a flash point of 126.4±25.9 °C, and a density of 1.658±0.06 g/cm³ . Quinoline scaffolds bearing trifluoromethyl groups are of significant interest in medicinal chemistry and agrochemical research . The 2-trifluoromethyl quinoline core is a key structure in various pharmaceutical molecules and natural products, and similar compounds are investigated for their potential biological activities, such as enzyme inhibition and antifungal properties . As a specialized intermediate, this compound provides researchers with a critical starting material for the development of novel compounds in these fields. This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3N B1372877 6-Bromo-8-(trifluoromethyl)quinoline CAS No. 1065074-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCWPZYQCHRZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674730
Record name 6-Bromo-8-(trifluoromethyl)quinoline
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Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-30-7
Record name 6-Bromo-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-(trifluoromethyl)quinoline from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development due to its broad spectrum of biological activities. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, starting from appropriately substituted anilines. We will delve into the mechanistic underpinnings of classical quinoline syntheses, such as the Skraup-Doebner-von Miller and Combes reactions, and explore modern adaptations. This document aims to be an authoritative resource, offering not just procedural steps but also the causal logic behind experimental choices, thereby empowering researchers to optimize and troubleshoot their synthetic routes. Detailed protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[2] The specific substitution pattern of this compound, featuring a bromine atom and a trifluoromethyl group, offers unique electronic and lipophilic properties. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

This guide focuses on the construction of this valuable quinoline core from substituted anilines, a common and versatile starting point in organic synthesis.

Retrosynthetic Analysis & Key Precursor

A logical retrosynthetic disconnection of the target molecule, this compound, points to a substituted aniline as the key starting material. The core challenge lies in the formation of the pyridine ring fused to the aniline benzene ring. The primary precursor required for the synthesis of this compound is 2-bromo-4-(trifluoromethyl)aniline .

The synthesis of this crucial starting material can be achieved through the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group, being an ortho-, para-director, guides the electrophilic bromine to the positions ortho and para to it. Due to the steric hindrance imposed by the adjacent trifluoromethyl group, the para-product, 4-bromo-3-(trifluoromethyl)aniline, is favored.[3] However, for our target molecule, we require the bromine at the 2-position relative to the trifluoromethyl group. Therefore, a multi-step synthesis of 2-bromo-4-(trifluoromethyl)aniline is often necessary, which may involve protection/deprotection strategies or starting from a different commercially available precursor.

Primary Synthetic Strategies from Substituted Anilines

Several classical and modern methods are available for the synthesis of quinolines from anilines. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Skraup-Doebner-von Miller Reaction

This is one of the most fundamental methods for quinoline synthesis.[4][5][6] The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7] A modification by Doebner and von Miller utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6]

Causality Behind Experimental Choices:

  • Aniline: The nucleophilic aromatic amine that forms the benzene portion of the quinoline.

  • α,β-Unsaturated Carbonyl: This component provides the three carbon atoms needed to form the pyridine ring. It is often generated in situ from an aldol condensation.

  • Acid Catalyst: Typically a strong Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., SnCl₄, ZnCl₂) is required to promote the key cyclization and dehydration steps.[5][6]

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. In the Skraup synthesis, nitrobenzene often serves this purpose.[7] In the Doebner-von Miller variation, a Schiff base intermediate can act as the oxidant.[8]

Generalized Mechanism:

The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed intramolecular electrophilic substitution onto the aniline ring. Subsequent dehydration and oxidation yield the final quinoline product. A proposed fragmentation-recombination mechanism has also been suggested to explain some experimental observations.[9]

Experimental Protocol: A General Approach

  • Reaction Setup: To a solution of 2-bromo-4-(trifluoromethyl)aniline in a suitable solvent (e.g., ethanol, acetic acid), add the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde).

  • Acid Catalysis: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, while cooling the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH, NaHCO₃).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

The Combes Quinoline Synthesis

The Combes synthesis is another powerful method that involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][10][11] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Causality Behind Experimental Choices:

  • Aniline: As in the Skraup-Doebner-von Miller reaction, the aniline provides the benzene ring.

  • β-Diketone: This reactant provides the carbon framework for the pyridine ring.

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is essential for the cyclization and dehydration steps.[1]

Generalized Mechanism:

The reaction begins with the formation of an enamine from the condensation of the aniline and the β-diketone.[10][12] The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline.[13]

Experimental Protocol: A General Approach

  • Condensation: Mix 2-bromo-4-(trifluoromethyl)aniline with a β-diketone (e.g., acetylacetone). The mixture can be heated to form the enamine intermediate.

  • Cyclization: Add the reaction mixture to a strong acid catalyst, such as concentrated sulfuric acid, at a controlled temperature.

  • Heating: Heat the mixture to promote the cyclization and dehydration steps. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base. The precipitated product is then filtered, washed, and purified by recrystallization or column chromatography.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[14][15] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[16]

Causality Behind Experimental Choices:

  • Aniline: The aromatic amine starting material.

  • Alkoxymethylenemalonate Ester: Typically diethyl ethoxymethylenemalonate (DEEM), which reacts with the aniline to form an anilidomethylenemalonate intermediate.[15]

  • High Temperature: The cyclization step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[15] High-boiling solvents like diphenyl ether are often used.

  • Hydrolysis and Decarboxylation: The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be hydrolyzed and decarboxylated to give the corresponding 4-hydroxyquinoline.[15]

Generalized Mechanism:

The reaction starts with a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol.[14][15] The resulting intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring.

Experimental Protocol: A General Approach

  • Condensation: Heat a mixture of 2-bromo-4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate at 100-130 °C. Remove the ethanol byproduct under reduced pressure.[15]

  • Cyclization: Add the intermediate to a high-boiling solvent (e.g., diphenyl ether) and heat to reflux (around 250 °C).[15]

  • Isolation: Cool the reaction mixture to allow the product to precipitate.

  • Purification: The solid product is filtered, washed with a non-polar solvent, and dried.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[17][18] This method is highly convergent and can be catalyzed by either acids or bases.[19]

Causality Behind Experimental Choices:

  • o-Aminoaryl Aldehyde/Ketone: This reactant contains both the amino group and a carbonyl group on adjacent positions of the aromatic ring.

  • α-Methylene Carbonyl Compound: A ketone or aldehyde with at least one α-hydrogen, which will react with the o-aminoaryl carbonyl compound.

  • Catalyst: The reaction can be promoted by acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., NaOH, KOtBu).[18][19]

Generalized Mechanism:

The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by cyclization through the formation of an imine and subsequent dehydration to form the quinoline ring.[19]

Experimental Protocol: A General Approach

  • Reaction Setup: Mix the o-aminoaryl aldehyde or ketone with the α-methylene carbonyl compound in a suitable solvent.

  • Catalysis: Add the acid or base catalyst.

  • Heating: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The work-up procedure will depend on the catalyst used (acid or base neutralization). The product is then isolated by extraction and purified.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Skraup-Doebner-von Miller Substituted aniline, α,β-unsaturated carbonylStrong acid, oxidizing agentUses readily available starting materials.[5]Often harsh reaction conditions, can be violent, regioselectivity can be an issue with meta-substituted anilines.[5][7][20]
Combes Substituted aniline, β-diketoneStrong acid (H₂SO₄, PPA)Good for 2,4-disubstituted quinolines.[1]Requires a β-diketone, strong acid can lead to side reactions.
Gould-Jacobs Substituted aniline, alkoxymethylenemalonate esterHigh temperature (>250 °C)Good for 4-hydroxyquinolines.[15]Requires very high temperatures which can lead to decomposition, multi-step process.[16]
Friedländer o-aminoaryl aldehyde/ketone, α-methylene carbonylAcid or base catalystConvergent, milder conditions possible with modern catalysts.[18][19]Requires a pre-functionalized o-aminoaryl carbonyl compound.[17]

Visualization of Synthetic Pathways

Workflow for Quinoline Synthesis from Substituted Anilines

G sub_aniline Substituted Aniline (e.g., 2-Bromo-4-(trifluoromethyl)aniline) reaction Quinoline Synthesis (e.g., Skraup, Combes) sub_aniline->reaction reagents Reactants (e.g., α,β-unsaturated carbonyl, β-diketone) reagents->reaction catalyst Catalyst (Acid or Base) catalyst->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product This compound purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for the synthesis of this compound.

Mechanism of the Combes Synthesis

G start Aniline + β-Diketone enamine Enamine Intermediate start->enamine - H₂O protonation Protonation of Carbonyl enamine->protonation + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration - H⁺, - H₂O product Substituted Quinoline dehydration->product

Caption: Simplified mechanism of the Combes quinoline synthesis.

Conclusion

The synthesis of this compound from substituted anilines can be achieved through several established methods. The choice of the synthetic route is a critical decision that depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. The Skraup-Doebner-von Miller and Combes syntheses represent robust and widely used approaches, while the Gould-Jacobs and Friedländer reactions offer alternative pathways, particularly for specific substitution patterns. A thorough understanding of the underlying mechanisms and the rationale for the chosen reaction conditions is paramount for the successful synthesis of this important heterocyclic compound. This guide provides the foundational knowledge and practical insights to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and target specificity. 6-Bromo-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in drug discovery and materials science. The presence of a bromine atom at the 6-position and a trifluoromethyl group at the 8-position is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel bioactive molecules.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific compound is limited in the public domain, this guide will leverage data from structurally related analogs and established principles of physical organic chemistry to provide well-founded predictions of its characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Predicted Physicochemical Properties

The introduction of the bromine and trifluoromethyl substituents onto the quinoline core imparts distinct properties. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which can enhance cell membrane permeability. The bromine atom also contributes to lipophilicity and provides a handle for further synthetic modifications via cross-coupling reactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₁₀H₅BrF₃NBased on chemical structure.[3]
Molecular Weight 276.05 g/mol Calculated from the molecular formula.[3]
Melting Point (°C) Not available (Predicted to be a solid at room temperature)Based on the melting points of similar substituted quinolines.
Boiling Point (°C) Not available (Predicted to be >250 °C at 760 mmHg)Based on the boiling points of related bromo- and trifluoromethyl-aromatic compounds.
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, DMF) and poorly soluble in water.The aromatic nature and the lipophilic substituents suggest good solubility in organic media.[4]
LogP 4.0161 (Computed)This calculated value indicates high lipophilicity.[3]
Topological Polar Surface Area (TPSA) 12.89 Ų (Computed)This low value suggests good potential for cell membrane permeability.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through established methods for quinoline synthesis, such as the Skraup or Pfitzinger reactions, followed by functionalization. A plausible route would involve the cyclization of a suitably substituted aniline with a carbonyl compound.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Bromo-2-(trifluoromethyl)aniline 4-Bromo-2-(trifluoromethyl)aniline Skraup_Reaction Skraup Reaction 4-Bromo-2-(trifluoromethyl)aniline->Skraup_Reaction H₂SO₄, Oxidizing agent (e.g., As₂O₅) Glycerol Glycerol Glycerol->Skraup_Reaction This compound This compound Skraup_Reaction->this compound Cyclization & Dehydration

Caption: Proposed synthetic workflow for this compound via the Skraup reaction.

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a predictive analysis based on the known spectral data of related compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. Based on data for 6-bromoquinoline and other substituted quinolines, the following approximate chemical shifts and coupling patterns are anticipated.[5][6]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9ddJ ≈ 4.5, 1.5
H-3~7.5ddJ ≈ 8.5, 4.5
H-4~8.2dJ ≈ 8.5
H-5~8.0dJ ≈ 2.0
H-7~7.8dJ ≈ 2.0

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the substituents.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group attached to an aromatic ring is sensitive to the electronic environment.[7] For a trifluoromethyl group at the 8-position of a quinoline ring, the chemical shift is anticipated to be in the range of -60 to -70 ppm (relative to CFCl₃).[8]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained by electron ionization (EI-MS), would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[9][10] The fragmentation pattern would likely involve the loss of bromine, fluorine, or the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the quinoline ring system and the C-Br and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1620-1580C=C and C=N stretching of the quinoline ring
1400-1000C-F stretching (strong, characteristic bands)
~850C-H out-of-plane bending
~700-550C-Br stretching
Based on general IR data for quinoline derivatives.[11][12][13]

Experimental Protocols for Characterization

For researchers who synthesize or acquire this compound, the following protocols provide a standardized approach for its thorough characterization.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical Physicochemical Analysis Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Check->NMR MS Mass Spectrometry (HRMS for exact mass) Purity_Check->MS IR Infrared Spectroscopy Purity_Check->IR MP Melting Point Determination Purity_Check->MP Solubility Solubility Assessment Purity_Check->Solubility

Caption: A conceptual workflow for the synthesis, purification, and characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Potential Applications in Research and Drug Development

Substituted quinolines are a well-established class of compounds with a broad spectrum of biological activities.[14][15] The unique combination of a bromo and a trifluoromethyl group in this compound suggests several potential areas of application:

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[16] The lipophilicity and electronic nature of the subject compound make it an interesting candidate for screening against various cancer cell lines.

  • Antimalarial and Antiparasitic Agents: The quinoline core is central to many antimalarial drugs.[17] Novel derivatives are continuously being explored to combat drug resistance.

  • Kinase Inhibitors: The quinoline scaffold can serve as a template for the design of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

  • Building Block for Chemical Synthesis: The bromine atom at the 6-position can be readily functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on quinoline derivatives have been instrumental in identifying key structural features for enhanced biological activity.[18][19] Such in silico studies could be applied to this compound and its derivatives to guide the design of more potent and selective therapeutic agents.

Conclusion

This compound is a fascinating heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently limited, this guide has provided a comprehensive, predictive overview based on established chemical principles and data from analogous structures. The proposed synthetic and characterization workflows offer a practical framework for researchers working with this molecule. The unique combination of substituents on the quinoline core makes this compound a promising scaffold for the development of novel therapeutic agents and functional materials. Further experimental investigation into its properties and biological activities is highly warranted.

References

A Technical Guide to 6-Bromo-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular weight, and explores potential synthetic routes based on established quinoline synthesis methodologies. Furthermore, it discusses the anticipated physicochemical properties and spectroscopic data by drawing parallels with structurally related compounds. The guide also delves into the promising applications of this molecule, particularly in the realm of drug discovery, supported by the known biological activities of other bromo- and trifluoromethyl-substituted quinolines. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₅BrF₃N. Its structure features a quinoline core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 8-position.

PropertyValueSource
CAS Number 1065074-30-7ChemScene
Molecular Weight 276.05 g/mol ChemScene[1]
Molecular Formula C₁₀H₅BrF₃NChemScene[1]

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for this compound is not detailed in the literature, plausible synthetic strategies can be devised based on well-known reactions such as the Combes, Conrad-Limpach, or Gould-Jacobs reactions.

A potential synthetic approach could involve the reaction of a suitably substituted aniline, namely 2-amino-3-bromo-5-(trifluoromethyl)aniline, with an α,β-unsaturated ketone or a β-ketoester, followed by cyclization and aromatization.

Conceptual Synthetic Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_amino_3_bromo_5_trifluoromethyl_aniline 2-Amino-3-bromo- 5-(trifluoromethyl)aniline Condensation Condensation 2_amino_3_bromo_5_trifluoromethyl_aniline->Condensation beta_ketoester β-Ketoester (e.g., ethyl acetoacetate) beta_ketoester->Condensation Cyclization Cyclization (e.g., thermal or acid-catalyzed) Condensation->Cyclization Intermediate formation Aromatization Aromatization/ Dehydrogenation Cyclization->Aromatization Target_Molecule This compound Aromatization->Target_Molecule

Caption: A plausible synthetic pathway to this compound.

The causality behind this experimental choice lies in the reliability of quinoline synthesis from anilines. The specific substitution pattern on the aniline precursor is crucial for achieving the desired regiochemistry in the final product. The choice of the cyclization conditions (thermal vs. acid-catalyzed) would depend on the reactivity of the intermediate and would need to be optimized to maximize the yield.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the pharmacological profile of the quinoline core.

  • Anticancer Activity: Many bromo- and trifluoromethyl-substituted quinolines have demonstrated potent anticancer activity.[2][3] These substitutions can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also influence its binding to biological targets. Potential mechanisms of action include the inhibition of protein kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.[4]

  • Antimalarial and Antimicrobial Activity: Quinolines are a well-established class of antimalarial agents. The trifluoromethyl group, in particular, has been incorporated into several potent antimalarial candidates. Similarly, the quinoline nucleus is found in many antibacterial agents, and the unique electronic properties of this compound may confer novel antimicrobial activities.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the positions of the bromine and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Br and C-F stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (276.05 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the data for structurally related bromo- and trifluoromethyl-substituted quinolines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[1][5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1][7] Avoid contact with skin and eyes.[1][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms persist.[5][7]

It is imperative to consult the safety data sheet for a closely related compound and to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, its chemical properties and biological activities can be reasonably predicted based on the extensive knowledge of related quinoline derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

Spectroscopic Profile of 6-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 6-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust framework for the structural verification and quality control of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed predictive analysis based on established substituent effects on the quinoline scaffold, supported by data from closely related analogues. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data but the causal logic behind the spectral features. Detailed, validated protocols for data acquisition are included to ensure reproducibility and scientific integrity.

Compound Profile

Structure Chemical structure of this compound
Molecular Formula C₁₀H₅BrF₃N
Molecular Weight 276.05 g/mol
CAS Number Not readily available

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the quinoline core.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton spectrum is anticipated to show five distinct signals in the aromatic region, each corresponding to a single proton on the quinoline ring system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will induce significant downfield shifts, particularly for protons in close proximity.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Rationale
H-2 ~9.10ddJ = 4.3, 1.7Located ortho to the nitrogen, this proton is significantly deshielded.
H-4 ~8.35ddJ = 8.4, 1.7Coupled to H-3 and H-2, its position is typical for the quinoline ring.
H-3 ~7.60ddJ = 8.4, 4.3Experiences coupling from both H-2 and H-4.
H-5 ~8.20dJ = 2.0Deshielded by the peri-effect of the C8-CF₃ group and coupled only to H-7.
H-7 ~8.05dJ = 2.0Coupled to H-5, its chemical shift is influenced by the adjacent bromine atom.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals. The trifluoromethyl group will have a profound effect, with its carbon signal appearing as a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF).

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Key Features
C-2 ~152.5
C-3 ~123.0
C-4 ~136.5
C-4a ~148.0
C-5 ~129.5
C-6 ~122.0C-Br bond, signal may be broadened.
C-7 ~135.0
C-8 ~128.0 (q)C-CF₃ bond, signal appears as a quartet due to ²JCF coupling.
C-8a ~127.5
-CF₃ ~123.0 (q)Strong quartet with a large ¹JCF coupling constant (~275 Hz)[1].
Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, publication-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a solvent chosen for its excellent solubilizing properties for similar heterocycles and its well-defined residual peak for referencing.[2]

    • Transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a pipette packed with a small cotton or glass wool plug.

  • Spectrometer Setup (for a 500 MHz instrument):

    • Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Spectral Width: 12-15 ppm, centered around 7 ppm.

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 2 seconds to allow for full proton relaxation.

      • Number of Scans (NS): 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

      • Spectral Width: ~220 ppm.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

    • Phase and baseline correct the spectrum.

    • Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Sample (15-20 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acq_h1 Acquire ¹H Spectrum (16 scans) lock->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024+ scans) lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference integrate Integrate & Assign Peaks reference->integrate Report Report integrate->Report IR_Workflow Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Acquire Acquire Sample Spectrum (32 Scans) Sample->Acquire Analyze Analyze Peaks & Assign Vibrations Acquire->Analyze Report Report Analyze->Report MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (1 mg/mL) inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze find_M Identify Molecular Ion (M/M+2) analyze->find_M analyze_frag Analyze Fragmentation Pattern find_M->analyze_frag confirm Confirm Structure analyze_frag->confirm Report Report confirm->Report

References

The Skraup Synthesis: A Comprehensive Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring chemical reaction for the synthesis of quinolines.[1] The archetypal reaction involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield the quinoline scaffold.[2] This heterocyclic motif is of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including the renowned antimalarial drugs chloroquine and primaquine.[3] Despite its age and notoriously vigorous nature, a thorough understanding of the Skraup synthesis, its mechanism, and its practical execution remains essential for scientists exploring new chemical entities based on the versatile quinoline framework. This guide provides an in-depth exploration of the reaction's core principles, detailed experimental protocols, and critical insights for its successful and safe implementation.

Core Principles and Reaction Mechanism: A Stepwise Dissection

The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] This is followed by a cascade of reactions, ultimately leading to the aromatic quinoline ring system. The commonly accepted mechanism proceeds as follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein. This initial step is crucial as it generates the electrophilic partner for the subsequent reaction with the aniline.

  • Michael Addition: The aromatic amine (aniline or a substituted derivative) undergoes a conjugate (Michael) addition to the acrolein.[4]

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a 1,2-dihydroquinoline.

  • Dehydration: The dihydroquinoline intermediate readily dehydrates under the acidic and heated conditions to form a more stable, partially aromatized ring system.

  • Oxidation: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline. This is achieved by an oxidizing agent present in the reaction mixture.

dot graph Skraup_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Reaction Mechanism of the Skraup Synthesis", labelloc=b, labeljust=c, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Glycerol [label="Glycerol"]; Acrolein [label="Acrolein"]; Aniline [label="Aniline"]; Michael_Adduct [label="β-Anilinopropionaldehyde\n(Michael Adduct)"]; Dihydroquinoline [label="1,2-Dihydroquinoline"]; Quinoline [label="Quinoline"];

Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O "]; {rank=same; Acrolein; Aniline} Aniline -> Michael_Adduct [xlabel=" Michael Addition "]; Acrolein -> Michael_Adduct; Michael_Adduct -> Dihydroquinoline [label=" Cyclization &\n -H₂O "]; Dihydroquinoline -> Quinoline [label=" Oxidation "]; } .

Figure 1: Reaction Mechanism of the Skraup Synthesis

Critical Reaction Parameters and Reagents: A Causal Analysis

The success and safety of the Skraup synthesis are highly dependent on the careful selection and control of several key parameters. Understanding the role of each component is vital for optimizing yields and mitigating the inherent risks of this exothermic reaction.

The Aromatic Amine: Directing the Substitution Pattern

A wide variety of substituted anilines can be employed in the Skraup synthesis, leading to the corresponding substituted quinolines. The electronic nature of the substituents on the aniline ring significantly influences the reaction's outcome.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally facilitate the electrophilic cyclization step, often leading to higher yields.

  • Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the cyclization more challenging and sometimes resulting in lower yields.

The position of the substituent on the aniline dictates the regiochemistry of the final product. While ortho- and para-substituted anilines typically yield a single product, meta-substituted anilines can produce a mixture of 5- and 7-substituted quinolines.[5]

The Glycerol Source: The Importance of Anhydrous Conditions

The in-situ generation of acrolein from glycerol is a cornerstone of the classic Skraup synthesis. For optimal results, it is crucial to use anhydrous or "dynamite" glycerol (containing less than 0.5% water).[5] The presence of excess water can impede the dehydration of glycerol to acrolein, thereby reducing the overall yield.

The Oxidizing Agent: Taming the Exotherm

The choice of oxidizing agent is critical not only for the final aromatization step but also for moderating the reaction's vigor.

  • Nitrobenzene: A traditional choice, nitrobenzene can also serve as a solvent. However, its use can lead to a notoriously violent reaction.[1]

  • Arsenic Pentoxide (As₂O₅): This reagent is known to result in a less violent reaction compared to nitrobenzene and is often used in the synthesis of more complex substituted quinolines.[2][6] However, its high toxicity is a significant drawback.

  • Milder Oxidizing Agents: More environmentally friendly and safer alternatives, such as iodine or even air, have been successfully employed.[5]

The Moderator: Ensuring a Controlled Reaction

Due to the highly exothermic nature of the Skraup synthesis, the use of a moderator is often essential to prevent a runaway reaction.

  • Ferrous Sulfate (FeSO₄): This is the most commonly used moderator. It is believed to act as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer period, thus taming the reaction's violence.[7][8]

  • Boric Acid: Can also be used to achieve a smoother reaction, although it may sometimes result in slightly lower yields.[7]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is highly variable and depends on the specific substrates and conditions employed. The following tables provide a summary of reported yields for various substituted anilines and the influence of different oxidizing agents.

Starting AnilineProductOxidizing AgentModeratorYield (%)Reference
AnilineQuinolineNitrobenzeneFerrous Sulfate84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineArsenic Pentoxide-65-76Organic Syntheses, Coll. Vol. 3, p.601 (1955)[9]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNitrobenzene-MixtureThe Skraup Synthesis of Quinolines, Org. React. 7, 80 (1953)
p-Toluidine6-MethylquinolineNitrobenzene--The Skraup Synthesis of Quinolines, Org. React. 7, 80 (1953)
o-Aminophenol8-Hydroxyquinolineo-NitrophenolFerrous SulfateHighU.S. Patent 2,561,553A
Oxidizing AgentSubstrateProductYield (%)Reference
NitrobenzeneAnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7]
Arsenic Pentoxide3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76Organic Syntheses, Coll. Vol. 3, p.601 (1955)[9]
IodineAnilineQuinoline92.8US Patent 6,103,904

Experimental Protocols: A Practical Guide

The following detailed protocols are adapted from Organic Syntheses, a highly reputable source for reliable and reproducible experimental procedures.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[7]

Materials:

  • Aniline (218 g, 2.3 mol)

  • Glycerol (865 g, 9.4 mol)

  • Nitrobenzene (170 g, 1.4 mol)

  • Concentrated Sulfuric Acid (400 mL)

  • Ferrous Sulfate Heptahydrate (80 g)

  • 40% Sodium Hydroxide Solution

  • Steam Distillation Apparatus

Procedure:

  • In a 5-L round-bottomed flask fitted with a wide-bore reflux condenser, add in the following order: powdered ferrous sulfate heptahydrate, glycerol, aniline, nitrobenzene, and concentrated sulfuric acid.

  • Mix the contents of the flask thoroughly and heat gently with a free flame.

  • Once the liquid begins to boil, remove the flame. The heat of the reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.

  • After the initial exothermic reaction subsides, heat the mixture to a boil for an additional 5 hours.

  • Allow the mixture to cool to approximately 100°C and then transfer it to a 12-L flask for steam distillation.

  • Steam distill to remove any unreacted nitrobenzene.

  • After changing the receiver, cautiously add 1.5 kg of 40% sodium hydroxide solution through the steam inlet.

  • Rapidly steam distill the quinoline from the reaction mixture.

  • The crude quinoline is then purified by further treatment with sodium nitrite to remove any residual aniline, followed by a final steam distillation and distillation under reduced pressure.

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[9]

Materials:

  • 3-Nitro-4-aminoanisole (588 g, 3.5 mol)

  • Powdered Arsenic Pentoxide (588 g, 2.45 mol)

  • Glycerol (1.2 kg, 13 mol)

  • Concentrated Sulfuric Acid (315 mL initially, then 236 mL)

  • Concentrated Ammonium Hydroxide

  • Methanol

Procedure:

  • In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient mechanical stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • The apparatus is then set up for vacuum distillation, and the mixture is carefully heated to 105-110°C under vacuum to remove water.

  • After the removal of water, the internal temperature is carefully raised to 117-119°C. An additional 236 mL of concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining this temperature range.

  • After the addition is complete, the temperature is maintained at 120°C for 4 hours and then at 123°C for 3 hours.

  • The reaction mixture is cooled, diluted with water, and then poured into a mixture of concentrated ammonium hydroxide and ice with stirring.

  • The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization from methanol.

Mandatory Visualizations

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow for the Skraup Synthesis", labelloc=b, labeljust=c, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Reagent_Mixing [label="Mix Aromatic Amine, Glycerol,\nOxidizing Agent, and Moderator"]; Acid_Addition [label="Slowly Add Concentrated\nSulfuric Acid with Cooling"]; Heating [label="Gently Heat to Initiate Reaction"]; Exotherm [label="Control Exothermic Reaction"]; Reflux [label="Reflux for Several Hours"]; Workup [label="Cool, Dilute, and Neutralize"]; Isolation [label="Isolate Crude Product\n(e.g., Steam Distillation, Filtration)"]; Purification [label="Purify Product\n(e.g., Distillation, Recrystallization)"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];

Start -> Reagent_Mixing; Reagent_Mixing -> Acid_Addition; Acid_Addition -> Heating; Heating -> Exotherm; Exotherm -> Reflux; Reflux -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> End; } .

Figure 2: General Experimental Workflow for the Skraup Synthesis

Safety and Industrial Scale-Up Considerations

The Skraup synthesis is notoriously exothermic and has a reputation for being violent if not properly controlled.[2] Therefore, stringent safety precautions are paramount, especially when scaling up the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[10]

  • Fume Hood and Blast Shield: The reaction must be conducted in a well-ventilated fume hood with a blast shield in place.

  • Temperature Control: Careful and continuous monitoring of the internal reaction temperature is critical. An ice bath should be readily available for emergency cooling.[11]

  • Controlled Reagent Addition: The order of reagent addition is crucial. Sulfuric acid should be added slowly and in a controlled manner with efficient stirring and cooling.[7]

  • Moderators: The use of moderators like ferrous sulfate is highly recommended to ensure a smoother and more controllable reaction.[7]

  • Scale-Up: On an industrial scale, the reaction is often performed in specialized reactors with robust cooling systems and pressure relief valves.[12] The use of less hazardous oxidizing agents and modified procedures that reduce the overall exothermicity are active areas of research for safer industrial applications.[13]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and the Skraup synthesis provides a fundamental route to this important heterocyclic system. While modern synthetic methods are often employed for the synthesis of complex drug molecules, the Skraup reaction remains relevant for the preparation of key quinoline intermediates.

  • Antimalarial Drugs: The synthesis of the antimalarial drugs chloroquine and primaquine involves the preparation of a substituted quinoline core. The Skraup synthesis and its variations can be utilized to produce the necessary 6-methoxyquinoline intermediate from p-anisidine.

  • 8-Hydroxyquinolines: 8-Hydroxyquinoline and its derivatives, readily synthesized via a modified Skraup reaction, are important intermediates in the development of various medicinal agents with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[11][13]

Conclusion: A Timeless Tool for Modern Chemistry

The Skraup synthesis, despite its age and challenging reaction conditions, remains a valuable and instructive reaction in the arsenal of the organic chemist. Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it a cornerstone of heterocyclic chemistry. For researchers and professionals in drug development, a thorough understanding of this reaction, its mechanistic nuances, and its practical execution is essential for the exploration and development of new chemical entities based on the versatile and medicinally significant quinoline scaffold. By approaching this classic reaction with a deep respect for its power and a commitment to safety, chemists can continue to leverage its potential for innovation in the years to come.

References

Introduction: The Enduring Relevance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pfitzinger Reaction for the Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged heterocyclic scaffold that forms the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Consequently, the development of efficient and versatile synthetic routes to substituted quinolines remains a cornerstone of medicinal chemistry and drug discovery.

Among the classical name reactions for quinoline synthesis, the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides a powerful and direct method for preparing quinoline-4-carboxylic acids (also known as cinchoninic acids).[5][6][7] This guide offers a detailed exploration of the Pfitzinger reaction, delving into its mechanism, experimental protocols, scope, and strategic applications in modern drug development.

Core Reaction Mechanism: A Stepwise Annulation

The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][8] The reaction proceeds through a well-elucidated, multi-step mechanism that transforms the two acyclic precursors into the fused heterocyclic quinoline system.

The causality behind this transformation can be broken down into four key stages:

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium or sodium hydroxide.[3][5][7] This irreversible step opens the five-membered lactam to form a potassium or sodium salt of isatinic acid, a keto-acid intermediate.[1][6] While this intermediate can be isolated, it is almost always generated in situ.[5]

  • Condensation and Imine Formation: The aniline moiety of the newly formed keto-acid condenses with the carbonyl group of the reaction partner (an aldehyde or ketone).[3][9] This is a classical Schiff base formation, resulting in an imine intermediate.[1]

  • Tautomerization to Enamine: The imine intermediate, which possesses protons on the α-carbon from the original carbonyl compound, undergoes tautomerization to the more thermodynamically stable enamine form.[1][5] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The final stage involves an intramolecular cyclization, akin to a Claisen-like condensation, where the enamine attacks the ketone of the isatinic acid backbone.[1][3][9] The resulting cyclic intermediate readily undergoes dehydration (aromatization) to expel a molecule of water and yield the final, stable aromatic quinoline-4-carboxylic acid product.[5][7]

Caption: The mechanistic pathway of the Pfitzinger reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid

The following is a generalized protocol for a standard Pfitzinger reaction using isatin and acetone. As a self-validating system, progress can be monitored by Thin-Layer Chromatography (TLC), and the final product identity confirmed by melting point and spectroscopic analysis (NMR, IR, MS).

Materials:

  • Isatin (1.0 eq)

  • Acetone (≥1.5 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%) or an Ethanol/Water mixture

  • Glacial Acetic Acid or dilute Hydrochloric Acid

  • Deionized Water

  • Diethyl Ether (for extraction, optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Safety First: The Pfitzinger reaction utilizes a strong base and requires heating. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10]

  • Preparation of Base Solution: In a round-bottom flask, prepare a ~30-35% (w/v) solution of potassium hydroxide in 95% ethanol. For example, dissolve 10 g of KOH in ~30 mL of ethanol. The dissolution is exothermic; allow the solution to cool slightly.[3]

  • Isatin Ring Opening: To the stirred basic solution, add isatin (1.0 eq). The color of the mixture will typically change from orange/purple to a brown or pale yellow, indicating the formation of the potassium isatinate salt.[1][11] Stir at room temperature for approximately 30-60 minutes to ensure complete ring opening.[1][3]

  • Addition of Carbonyl Compound: Gradually add acetone (at least 1.5 equivalents to act as both reactant and solvent) to the reaction mixture.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 79°C for ethanol) with vigorous stirring. Maintain the reflux for 12-24 hours.[1][3] Reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by TLC.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume using a rotary evaporator.[1] c. Add water to the residue to dissolve the potassium salt of the product. d. (Optional) Perform an extraction with diethyl ether to remove any unreacted acetone and other non-polar impurities.[1] e. Cool the aqueous layer in an ice bath.

  • Precipitation: Slowly acidify the cold aqueous solution with glacial acetic acid or dilute HCl while stirring.[1][10] The quinoline-4-carboxylic acid product will precipitate out of the solution, typically around pH 4-5.

  • Collection and Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with cold water to remove residual salts and acid.[1] c. Dry the product in a vacuum oven. d. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Scope, Limitations, and Substrate Considerations

The Pfitzinger reaction is versatile, accommodating a wide range of substituted isatins and carbonyl compounds. However, its success and yield are highly dependent on the nature of the reactants.

Key Considerations:

  • Isatin Derivatives: Electron-donating or electron-withdrawing groups on the aromatic ring of isatin are generally well-tolerated, providing access to a library of 5-, 6-, or 7-substituted quinolines.[7][8]

  • Carbonyl Component:

    • Symmetrical and asymmetrical dialkyl ketones are effective substrates.[7] With asymmetrical ketones like butanone, the reaction typically proceeds via the more sterically accessible methylene group, though mixtures of isomers can form.[11]

    • Aryl methyl ketones (acetophenones) react readily to produce 2-arylquinoline-4-carboxylic acids.[7]

    • Aldehydes can be used, but they are often prone to self-condensation (aldol reaction) under the strong basic conditions, which can lead to lower yields and complex side products.[5]

    • Cyclic ketones can also be employed, leading to the formation of fused polycyclic quinoline systems.[8][11]

Data Summary: Representative Pfitzinger Reactions

Isatin DerivativeCarbonyl CompoundProduct ClassReported Yield (%)
IsatinAcetone2-Methyl-cinchoninic acidGood to Excellent[7]
IsatinAcetophenone2-Phenyl-cinchoninic acidGood[7]
IsatinCyclohexanoneTetrahydroacridine-9-carboxylic acidModerate[11]
5-MethylisatinPhenoxyacetone2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acidN/A[8][9]
5-Chloroisatin5,6-DimethoxyindanoneFused Indano-quinolinic acid36-86%[8][9]
α-NaphthisatinAcetoneBenzo[f]quinoline derivative~70%[7][12]

Variations of the Pfitzinger Reaction

The fundamental Pfitzinger conditions have been modified to broaden the reaction's scope and access different quinoline derivatives.

  • Halberkann Variant: The reaction of N-acyl isatins with a base does not lead to the expected quinoline-4-carboxylic acid. Instead, it yields 2-hydroxy-quinoline-4-carboxylic acids.[5] This modification provides a strategic entry point to quinolin-2-one structures, which are also prevalent in bioactive molecules.

  • Microwave-Assisted Synthesis: To overcome the often long reaction times associated with conventional heating, microwave-assisted Pfitzinger reactions have been developed. This technique can dramatically reduce reaction times from many hours to mere minutes, often with improved yields.[1][13]

  • Environmentally Benign Conditions: Research has explored greener alternatives to the classical Pfitzinger reaction, which uses harsh bases. One approach involves using a recyclable basic surfactant catalyst (cetyltrimethylammonium hydroxide) in water, which enhances substrate solubility and reaction rates, especially under ultrasonic irradiation.[2]

Conclusion: A Foundational Tool for Drug Discovery

The Pfitzinger reaction remains a highly relevant and indispensable tool in the synthetic chemist's arsenal. Its ability to construct the medicinally important quinoline-4-carboxylic acid scaffold from readily available starting materials in a single step is a testament to its efficiency and robustness.[1][4] From lead discovery programs targeting cancer and infectious diseases to the synthesis of complex heterocyclic systems, the Pfitzinger reaction and its modern variants continue to empower researchers and drug development professionals in their quest for novel therapeutic agents.[6][10]

References

An In-depth Technical Guide to the Electron Density Distribution in the 6-Bromo-8-(trifluoromethyl)quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Scaffold, A Molecule of Tunable Reactivity

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its inherent aromaticity and the presence of a nitrogen heteroatom provide a versatile platform for functionalization. However, the true potential of this scaffold is unlocked through the strategic placement of substituents that modulate its electronic properties. This guide focuses on a particularly intriguing derivative: 6-Bromo-8-(trifluoromethyl)quinoline. The deliberate positioning of a halogen atom and a potent electron-withdrawing group transforms the fundamental quinoline core into a molecule with a highly specific and predictable electron density distribution. Understanding this distribution is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and advanced materials. This document serves as a comprehensive technical guide, moving beyond theoretical concepts to provide actionable protocols and field-proven insights into the analysis of this fascinating molecule.

The Quinoline Core: An Electronic Overview

Quinoline (C₉H₇N) is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[1] This fusion results in a π-electron system that is not uniformly distributed. The nitrogen atom, being more electronegative than carbon, inductively withdraws electron density from the ring system, particularly from the adjacent C2 and C4 positions. This inherent electronic landscape makes the quinoline ring susceptible to both electrophilic and nucleophilic attack, with the site of reaction being heavily influenced by the nature and position of any substituents.

The Perturbing Influence of Substituents: A Tale of Two Effects

The electronic character of this compound is dominated by the powerful inductive and resonance effects of its two substituents.

The Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry.[2] This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.[3][4] This withdrawal of electron density has a profound impact on the quinoline core:

  • Decreased Basicity: The electron density on the nitrogen atom is significantly reduced, making it a weaker Lewis base compared to unsubstituted quinoline.

  • Activation towards Nucleophilic Attack: The overall decrease in electron density on the ring system, particularly at the ortho and para positions relative to the -CF₃ group, makes the molecule more susceptible to nucleophilic aromatic substitution.

  • Modulation of Intermolecular Interactions: The electron-deficient nature of the trifluoromethylated ring can influence π-π stacking interactions and the formation of other non-covalent bonds.[2]

The Bromo Group: A Halogen's Duality

The bromine atom at the 6-position exhibits a dual electronic nature. Through its inductive effect, being more electronegative than carbon, it withdraws electron density from the ring.[5] However, through resonance, the lone pairs on the bromine atom can be delocalized into the π-system, donating electron density. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring towards electrophilic substitution.[6]

The presence of the bromine atom also introduces the possibility of halogen bonding , a non-covalent interaction where the electropositive region on the halogen (the σ-hole) can interact with a Lewis base.[7]

The Synergistic Effect: A Highly Polarized Ring

The combination of the strongly electron-withdrawing -CF₃ group at the 8-position and the moderately withdrawing bromo group at the 6-position results in a highly polarized quinoline ring. The electron density is significantly depleted, particularly in the carbocyclic ring, creating distinct regions of positive and negative electrostatic potential. This unique electronic fingerprint dictates the molecule's reactivity and its potential for specific intermolecular interactions, a crucial aspect in drug-receptor binding.

Visualizing the Invisible: Methodologies for Determining Electron Density

To truly understand the electronic landscape of this compound, we must employ a combination of experimental and computational techniques.

Experimental Approach: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for experimentally determining the electron density distribution in a molecule.[8][9] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can construct a three-dimensional electron density map.[5][10][11]

  • Crystal Growth and Selection:

    • Synthesize this compound. A potential synthetic route could involve the cyclization of an appropriately substituted aniline derivative.

    • Grow single crystals suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent system. The ideal crystal should be 0.1-0.4 mm in size and free from defects.[8]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Utilize a diffractometer equipped with a low-temperature device (e.g., liquid nitrogen cryostream) to minimize thermal vibrations and obtain higher resolution data.

    • Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.

    • Refine the atomic positions, displacement parameters, and occupancies against the experimental data. For a detailed electron density study, a multipole model refinement is necessary to accurately describe the aspherical nature of the electron density around the atoms.

  • Electron Density Analysis:

    • Generate static and deformation electron density maps. The deformation density map reveals the redistribution of electrons due to chemical bonding.

    • Analyze the topological properties of the electron density using software packages that implement the Quantum Theory of Atoms in Molecules (QTAIM).

Computational Chemistry: A Powerful Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to model and analyze the electron density distribution of molecules.[12][13][14][15][16]

  • Model Building:

    • Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electron Density and Property Calculations:

    • Perform a single-point energy calculation on the optimized geometry to obtain the wavefunction and electron density.

    • From the calculated wavefunction, derive various electronic properties:

      • Molecular Electrostatic Potential (MEP) Map: Visualize the regions of positive and negative electrostatic potential on the molecular surface.[17][18][19][20][21] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

      • Natural Bond Orbital (NBO) Analysis: Investigate donor-acceptor interactions, atomic charges, and the hybridization of orbitals.[22][23][24] This provides a quantitative measure of electron delocalization and bond polarity.

      • Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Analyze the topology of the electron density to define atomic basins, bond critical points, and the nature of chemical bonds.

Data Presentation and Interpretation

Molecular Electrostatic Potential (MEP) Map

The MEP map of this compound is predicted to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom due to its lone pair of electrons, and to a lesser extent, the fluorine and bromine atoms.

  • Positive Potential (Blue): Distributed across the hydrogen atoms and the regions of the aromatic ring that are most electron-deficient due to the influence of the substituents.

FeaturePredicted Electrostatic PotentialImplication
Nitrogen Lone PairHighly NegativeSite for protonation and coordination to metal ions.
Trifluoromethyl GroupPositive on Carbon, Negative on FluorinesStrong dipole, influencing solubility and intermolecular interactions.
Aromatic RingGenerally PositiveReduced susceptibility to electrophilic attack.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides quantitative insights into the electronic structure.

AtomPredicted NBO Charge (a.u.)Interpretation
N1NegativeConfirms the electron-withdrawing nature of the nitrogen heteroatom.
C6PositiveIndicates electron withdrawal by the bromo substituent.
C8Highly PositiveDemonstrates the strong inductive effect of the trifluoromethyl group.
BrSlightly NegativeReflects the net electron-withdrawing character despite potential resonance donation.
F (average)NegativeHigh electronegativity of fluorine atoms.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis of the electron density at the bond critical points (BCPs) can elucidate the nature of the chemical bonds.

BondPredicted Electron Density (ρ) at BCP (a.u.)Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-NHighNegativeCovalent
C-BrModerateSlightly PositivePolar Covalent
C-CF₃ModerateSlightly PositivePolar Covalent

Visualizing Key Concepts and Workflows

Substituent Effects on the Quinoline Ring

Substituent_Effects Quinoline Quinoline Core Result This compound (Highly Polarized) Quinoline->Result Bromo 6-Bromo (-I, +R) Bromo->Result Inductive Withdrawal > Resonance Donation Trifluoromethyl 8-Trifluoromethyl (-I) Trifluoromethyl->Result Strong Inductive Withdrawal

Caption: Influence of bromo and trifluoromethyl groups on the quinoline core.

Experimental Workflow: X-ray Diffraction

XRay_Workflow start Crystal Growth data_collection X-ray Data Collection start->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Multipole Refinement structure_solution->refinement analysis Electron Density Analysis (QTAIM) refinement->analysis end Electron Density Maps analysis->end

Caption: Workflow for experimental electron density determination.

Computational Workflow: DFT Analysis

DFT_Workflow start Build 3D Model geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Calculation freq_calc->sp_calc analysis Property Analysis sp_calc->analysis mep MEP Map analysis->mep nbo NBO Analysis analysis->nbo qtaim QTAIM Analysis analysis->qtaim

Caption: Workflow for computational electron density analysis.

Conclusion: A Roadmap for Rational Design

The electron density distribution of this compound is a complex interplay of the inherent properties of the quinoline scaffold and the powerful electronic perturbations of its substituents. A thorough understanding of this distribution, achieved through a synergistic application of high-resolution X-ray diffraction and advanced computational modeling, provides an invaluable roadmap for rational drug design and materials development. By precisely mapping the regions of electron excess and deficiency, researchers can predict sites of metabolic activity, design molecules with enhanced binding affinities, and tune the electronic properties for specific applications. The protocols and insights provided in this guide serve as a robust framework for unlocking the full potential of this and other similarly substituted heterocyclic systems.

References

Stability and reactivity of the C-Br bond in 6-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of the C-Br Bond in 6-Bromo-8-(trifluoromethyl)quinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this nucleus is paramount in modulating biological activity. This guide focuses on this compound, a versatile building block whose utility is largely dictated by the chemistry of its Carbon-Bromine bond. The presence of the strongly electron-withdrawing trifluoromethyl group at the C-8 position significantly influences the electronic environment of the quinoline ring, thereby modulating the stability and reactivity of the C-6 bromine substituent. This document provides a comprehensive analysis of these electronic effects, details the reactivity of the C-Br bond in key synthetic transformations, and offers field-proven protocols for its application in drug discovery and development.

Molecular Architecture: Understanding C-Br Bond Stability

The reactivity of the C-Br bond in this compound is not merely that of a standard aryl bromide. Its behavior is intricately governed by the electronic interplay between the bromine atom, the quinoline ring system, and the potent trifluoromethyl group.

Electronic Influence of Substituents

The key to predicting the C-Br bond's reactivity lies in understanding the electronic effects at play:

  • Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring acts as an electron-withdrawing group via the inductive effect (-I), deactivating the entire ring system towards electrophilic attack but influencing the electron distribution.

  • Trifluoromethyl (CF₃) Group: Positioned at C-8, the CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts a strong inductive effect (-I) and a moderate resonance effect (-R), significantly lowering the electron density across the carbocyclic ring. This deactivation makes the C-Br bond more susceptible to nucleophilic attack in certain contexts and influences its oxidative addition to palladium catalysts.

  • Bromine (Br) Atom: Located at C-6, the bromine atom exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) but can act as a weak electron-donating group through resonance (+R) by sharing its lone pairs with the aromatic system.

The net result is a polarized C-Br bond on an electron-deficient aromatic ring, priming it for participation in a variety of cross-coupling reactions.

Figure 1: Electronic influences on the C-Br bond in this compound.

Spectroscopic Characterization

The structural features of this compound can be confirmed using standard spectroscopic techniques. While a dedicated public spectrum for this exact molecule is not consolidated, the expected data can be reliably inferred from its constituent parts: 6-bromoquinoline and related trifluoromethylated aromatics.[3][4][5]

Technique Expected Observations Interpretation
¹H NMR Aromatic protons (6H) appear as complex multiplets in the δ 7.5-9.0 ppm range. The proton at C-5 would likely be a doublet, and C-7 a singlet, both influenced by neighboring substituents.Confirms the quinoline core and substitution pattern. The downfield shifts are characteristic of an electron-deficient aromatic system.
¹³C NMR Aromatic carbons appear in the δ 120-150 ppm range. The carbon bearing the CF₃ group (C-8) will appear as a quartet due to C-F coupling (¹JCF ≈ 275 Hz).[5] The carbon attached to bromine (C-6) will be observed around δ 120-125 ppm.Verifies the presence and position of the CF₃ and Br substituents.
¹⁹F NMR A sharp singlet is expected around δ -62 ppm, characteristic of a CF₃ group attached to an aromatic ring.[5]Unambiguously confirms the trifluoromethyl group.
Mass Spec. The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.Confirms the presence of a single bromine atom due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3]
Table 1: Summary of Expected Spectroscopic Data.

Reactivity and Synthetic Transformations

The primary utility of the C-Br bond in this scaffold is its role as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of carbon and nitrogen nucleophiles, providing access to a vast chemical space crucial for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl groups. The electron-deficient nature of the this compound substrate makes the initial oxidative addition step to the Pd(0) catalyst kinetically favorable.

Causality in Protocol Design: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. Catalytic systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are effective.[6] The ligand stabilizes the palladium center and facilitates the reductive elimination step. An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).[7]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)(R)L₂] transmetalation->pd_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of primary or secondary amines at the C-6 position, a transformation that is often challenging via classical methods.[8]

Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand and base.[9] Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, or specialized Buchwald ligands like XPhos) are essential.[10] They promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reactions are often complete within 8-24 hours.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Parameter Typical Reagents & Conditions Rationale / Field Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable precatalysts that form the active Pd(0) species in situ.
Ligand Xantphos, XPhos, BINAPBulky, electron-rich ligands are critical. They accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ may be used for more sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Table 2: Key Parameters for Optimizing Buchwald-Hartwig Amination.[10]
Sonogashira Coupling: Installing Alkynyl Moieties

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating conjugated enyne systems that are valuable in materials science and as precursors for more complex heterocyclic structures.[12]

Causality in Protocol Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[13][14] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine). Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues and salts.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Conclusion and Outlook

The C-Br bond in this compound is a highly valuable and reactive functional group. Its stability is modulated by the powerful electron-withdrawing trifluoromethyl group, which activates the bond for efficient participation in a host of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable pathways for the synthesis of diverse libraries of novel quinoline derivatives. For drug development professionals, mastery of these transformations is key to unlocking the full potential of this scaffold, enabling rapid SAR exploration and the development of next-generation therapeutic agents. Future work may focus on developing even milder, more sustainable (e.g., copper-free Sonogashira) or photoredox-catalyzed methods for the functionalization of this important heterocyclic building block.

References

Methodological & Application

Application & Protocol Guide: Suzuki-Miyaura Coupling of 6-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1][2][3] The strategic introduction of aryl or heteroaryl substituents onto the quinoline core is a cornerstone of modern drug design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acid building blocks.[4][5][6][7]

This guide focuses on the specific challenges and strategic considerations for the Suzuki-Miyaura coupling of 6-Bromo-8-(trifluoromethyl)quinoline . This substrate presents a unique electronic and steric profile. The potent electron-withdrawing trifluoromethyl (-CF₃) group, combined with the inherent electron-deficient nature of the quinoline ring, significantly influences the reactivity of the C-Br bond. While such electron deficiency can facilitate the rate-limiting oxidative addition step of the catalytic cycle, it also demands careful selection of the catalyst system to ensure efficient transmetalation and reductive elimination.[8][9] Researchers must navigate these electronic effects while considering the potential for steric hindrance from the peri-positioned -CF₃ group.

This document provides a comprehensive framework for successfully executing and optimizing this transformation, moving from the fundamental mechanism to a detailed experimental protocol and advanced troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle.[4][5][10][11] Understanding these fundamental steps is critical for rational optimization and troubleshooting. The cycle is generally accepted to involve three key phases:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-deficient nature of the quinoline substrate is advantageous here, as it polarizes the C-Br bond, making it more susceptible to insertion by the nucleophilic Pd(0) complex.[8][9]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. It is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[5][12] This intermediate then exchanges its organic moiety with the bromide on the palladium complex.

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar)(Br) (Quinoline Complex) pd0->pd2_oxidative Ar-Br (Substrate) ox_add_label Oxidative Addition pd2_transmetal L₂Pd(II)(Ar)(R²) (Di-organic Complex) pd2_oxidative->pd2_transmetal R²-B(OH)₂ + Base trans_label Transmetalation pd2_transmetal->pd0 Ar-R² (Product) red_elim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.

Materials & Reagents:

  • Substrate: this compound (1.0 eq.)

  • Nucleophile: Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 eq.)

  • Palladium Precatalyst: SPhos Pd G3 (1 - 3 mol%) or Pd₂(dba)₃ (1 - 2 mol%)

  • Ligand: SPhos (2 - 4 mol%) if using Pd₂(dba)₃

  • Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) (2.0 - 3.0 eq.)

  • Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 5:1 v/v ratio)

  • Equipment: Schlenk flask or reaction vial, magnetic stir bar, heating mantle/stir plate, inert gas line (Nitrogen or Argon), syringes, standard glassware for workup and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst (and ligand, if separate), and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water. The typical reaction concentration is 0.1 M with respect to the limiting substrate. Note: Solvents should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water and then brine (saturated NaCl solution).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often consists of a gradient of Ethyl Acetate in Hexanes.

Key Parameters for Reaction Optimization

Achieving high yields and purity requires a nuanced understanding of the key reaction variables. For a challenging substrate like this compound, the choice of catalyst, ligand, and base is paramount.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-formed catalysts (e.g., SPhos Pd G3/G4)Pre-formed catalysts (palladacycles) often exhibit higher activity and stability, requiring lower loadings and ensuring more reproducible results.[13] If using Pd(0) or Pd(II) salts, the choice of ligand is critical.
Ligand Bulky, Electron-Rich Monodentate Phosphines: SPhos, XPhos, RuPhos, t-Bu₃PThe electron-deficient nature of the quinoline substrate benefits from highly electron-donating ligands.[8][14] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. They are superior to less donating ligands like PPh₃ for this class of substrate.[15][16]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is effective and economical. Cs₂CO₃ is often more soluble and can be superior for particularly difficult couplings or sterically hindered substrates.[7][17][18]
Solvent Toluene, 1,4-Dioxane, 2-MeTHF (often with 10-20% H₂O)The choice of solvent can influence reaction rates and solubility. Aprotic polar solvents are standard. The addition of water aids in dissolving the base and promoting the formation of the active boronate species required for transmetalation.[7][19]
Boron Reagent Boronic Acids, Boronic Acid Pinacol Esters, Potassium AryltrifluoroboratesWhile boronic acids are most common, their pinacol esters or trifluoroborate (BF₃K) salts offer greater stability against premature protodeboronation, a common side reaction.[17][20][21] This is especially useful if the desired coupling is sluggish.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Conversion) check_reagents Verify Reagent Quality (Fresh Catalyst, Dry Solvent, Pure Substrate) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere (Thorough Degassing) check_reagents->check_atmosphere Reagents OK increase_temp Increase Temperature (e.g., 100-110 °C) check_atmosphere->increase_temp Atmosphere OK change_ligand Screen Ligands (e.g., SPhos -> XPhos/RuPhos) increase_temp->change_ligand No Improvement success Problem Resolved increase_temp->success Improved change_base Switch to Stronger Base (K₂CO₃ -> K₃PO₄ -> Cs₂CO₃) change_ligand->change_base No Improvement change_ligand->success Improved change_boron Use Boronate Ester or -BF₃K Salt change_base->change_boron No Improvement change_base->success Improved change_boron->success Improved

Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.

Common Problems & Solutions:

  • Problem: Low or No Conversion of Starting Material.

    • Possible Cause: Inactive catalyst or insufficient reaction temperature.

    • Solution: Ensure the palladium catalyst is fresh and has been stored properly. Increase the reaction temperature in 10-20 °C increments. Consider switching to a more active, pre-formed palladacycle catalyst.

  • Problem: Significant Protodeboronation (Aryl-Br is consumed but replaced by -H instead of the coupling partner).

    • Possible Cause: The arylboronic acid is unstable under the reaction conditions.

    • Solution: Switch to the corresponding arylboronic acid pinacol ester or potassium aryltrifluoroborate salt, which are more robust.[17][20] Ensure the reaction is not run for an unnecessarily long time.

  • Problem: Formation of Biaryl Homocoupling Product (from the boronic acid).

    • Possible Cause: Presence of oxygen in the reaction vessel.

    • Solution: Improve the degassing procedure for the solvents and ensure the reaction is maintained under a positive pressure of a high-purity inert gas (Nitrogen or Argon) for the entire duration.

  • Problem: Difficult Purification.

    • Possible Cause: Residual palladium catalyst or boron-containing byproducts.

    • Solution: After the aqueous workup, consider washing the organic layer with an aqueous solution of NaOH (to remove acidic boronic acid residues) or a solution of a thiol-functionalized scavenger resin to remove residual palladium.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4] The introduction of a trifluoromethyl group, as in 6-Bromo-8-(trifluoromethyl)quinoline, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and efficient methods for the functionalization of this scaffold is of paramount importance for drug discovery and development professionals.

The Buchwald-Hartwig amination stands out as a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines, offering a milder and more general alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[5][7] This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful Buchwald-Hartwig amination of this compound, a substrate of significant interest in contemporary pharmaceutical research.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle typically involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[8][9] This is often the rate-determining step, particularly for less reactive aryl halides.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[11] The choice of base is critical and can significantly influence the reaction rate and outcome.[11]

  • Reductive Elimination: In the final step, the C-N bond is formed as the desired aminoquinoline product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5][8]

A competing side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[5][12] Careful selection of the ligand and reaction conditions is essential to minimize this undesired pathway.[12]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation (R₂NH, Base) Ar-Pd(II)-X(L)->Amine_Coordination R₂NH, Base Ar-Pd(II)-NR₂(L) Palladium Amido Complex Amine_Coordination->Ar-Pd(II)-NR₂(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Morpholine≥99%Commercially AvailableDistill before use if necessary.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox or under inert atmosphere.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas with argon or nitrogen before use.
Oven-dried Schlenk flask or reaction vial
Magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware
Reaction Setup and Execution
  • Preparation of the Reaction Vessel: Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial.

  • Addition of Solids: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the quinoline substrate). Then, add morpholine (1.2 equiv) via syringe.

  • Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(morpholino)-8-(trifluoromethyl)quinoline.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the 8-(trifluoromethyl)quinoline ring can influence its reactivity. The following table provides guidance on optimizing key variables and troubleshooting common issues.

ParameterGeneral Recommendations & RationaleTroubleshooting Tips
Palladium Source Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[9] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility.If the reaction is sluggish, consider using a more active precatalyst like a G3 or G4 Buchwald precatalyst.
Ligand Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[5] Xantphos is a good starting point for many applications. Other options include Josiphos-type ligands, DavePhos, and BrettPhos.[8][13]For challenging couplings or heteroaromatic amines, a ligand screen is highly recommended. For primary amines, ligands like BrettPhos may offer better selectivity and prevent diarylation.[6][14]
Base Strong, non-nucleophilic bases like NaOtBu and LHMDS are commonly used.[9][15] Weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed for substrates with base-sensitive functional groups, though this may require higher temperatures.[9][15]If substrate decomposition is observed, switch to a weaker base. Poor solubility of inorganic bases can hinder the reaction; ensure vigorous stirring.[15]
Solvent Aprotic, non-polar solvents like toluene, dioxane, or THF are typically used.[9][16] Toluene is often a good choice due to its high boiling point and ability to azeotropically remove traces of water.[15][17] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[9]If solubility of the starting materials is an issue, consider a different solvent or a solvent mixture. For greener alternatives, 2-MeTHF or CPME can be explored.

Logical Workflow for Optimization

Optimization_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Ligand_Screen Perform Ligand Screen (e.g., Xantphos, DavePhos, BrettPhos) Check_Reagents->Ligand_Screen Reagents OK Base_Screen Screen Different Bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) Ligand_Screen->Base_Screen Solvent_Screen Test Alternative Solvents (e.g., Dioxane, THF, 2-MeTHF) Base_Screen->Solvent_Screen Temp_Screen Vary Reaction Temperature (80-120 °C) Solvent_Screen->Temp_Screen Successful_Reaction Optimized Conditions Achieved Temp_Screen->Successful_Reaction

Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-8-(trifluoromethyl)quinoline derivatives, providing access to novel chemical entities with significant potential in drug discovery. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst system and reaction conditions, is key to achieving high yields and purity. The protocols and troubleshooting guide presented herein offer a solid foundation for researchers to successfully implement and optimize this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions: A Comprehensive Guide to Functionalizing Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions used to functionalize bromoquinolines. This document offers in-depth technical guidance, detailed experimental protocols, and insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system is, therefore, of paramount importance in the discovery and development of new drugs. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the precise and efficient introduction of a wide array of functional groups onto the quinoline nucleus, starting from readily available bromoquinoline precursors.[2][3]

This guide will delve into the practical application of several key palladium-catalyzed cross-coupling reactions for the functionalization of bromoquinolines, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, a detailed protocol, a summary of reaction conditions, and a discussion of the underlying mechanistic principles will be provided.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4] Its application in the functionalization of bromoquinolines allows for the synthesis of a diverse range of 3-arylquinolines, which are of significant interest in drug discovery.[4]

Catalytic Cycle and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Bromoquinoline) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For bromoquinolines, the nitrogen atom can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of a suitable ligand is therefore critical to modulate the reactivity and stability of the catalyst.

Detailed Experimental Protocol: Synthesis of 3-Phenylquinoline

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[4]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[4]

  • Degassed 1,4-dioxane and water (4:1 v/v)[4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert atmosphere (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90High[4]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075[5]
Pd(OAc)₂XPhosK₃PO₄Toluene100High[5]

Heck Coupling: Alkenylation of Bromoquinolines

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction provides a direct method for the introduction of alkenyl substituents onto the quinoline ring.

Catalytic Cycle and Mechanistic Insights

The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[6]

Heck_Cycle cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Bromoquinoline) Alkene-Complex Ar-Pd(II)(Br)L(Alkene) Ar-Pd(II)(Br)L2->Alkene-Complex Alkene Coordination Sigma-Alkyl-Complex R-CH2-CH(Ar)-Pd(II)(Br)L Alkene-Complex->Sigma-Alkyl-Complex Migratory Insertion Hydrido-Complex H-Pd(II)(Br)L2 Sigma-Alkyl-Complex->Hydrido-Complex β-Hydride Elimination Alkene_Product Ar-CH=CH-R Sigma-Alkyl-Complex->Alkene_Product Hydrido-Complex->Pd(0)L2 Reductive Elimination (Base)

Figure 2: Simplified catalytic cycle for the Heck reaction.

Detailed Experimental Protocol: Synthesis of 6-(But-1-en-2-yl)quinoline

This protocol is a representative procedure for the Heck coupling of 6-bromoquinoline with n-butyl acrylate.

Materials:

  • 6-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 0.04 equiv)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed tube

Procedure:

  • To a sealed tube, add 6-bromoquinoline, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Table of Reaction Conditions for Heck Coupling of Bromoquinolines
CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂PPh₃NaOAcDMF10067-76[1]
PdCl₂(PPh₃)₂PPh₃NaOAcDMF100Moderate-Good[1]
Pd EnCat®40NoneK₂CO₃EtOHMWGood[7][8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes.

Catalytic Cycle and Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Alkynyl_Product Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Alkynyl_Product Cu(I)Br Cu(I)Br Cu-Acetylide Cu-C≡CR Cu-Acetylide->Ar-Pd(II)(Br)L2 Transmetalation Cu-Acetylide->Cu(I)Br Transmetalation Terminal_Alkyne H-C≡CR Terminal_Alkyne->Cu-Acetylide Base

Figure 3: Simplified catalytic cycles for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoline

This protocol describes a general procedure for the Sonogashira coupling of 2-bromoquinoline with phenylacetylene.

Materials:

  • 2-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 2-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous THF, phenylacetylene, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table of Reaction Conditions for Sonogashira Coupling of Bromoquinolines
CatalystCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRTGood[2]
Pd(OAc)₂CuIPPh₃Et₃NDMF80High[11]
Pd₂(dba)₃NoneXPhosCs₂CO₃Dioxane100Good[10]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12] This reaction is a powerful tool for the synthesis of a wide range of functionalized anilines and their heteroaromatic analogs.[13]

Catalytic Cycle and Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The use of bulky, electron-rich phosphine ligands is often crucial for promoting the reductive elimination step and preventing β-hydride elimination.[14]

Buchwald_Hartwig_Cycle cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Bromoquinoline) Amine-Complex [Ar-Pd(II)(Br)L(HNR'R'')]+ Ar-Pd(II)(Br)L2->Amine-Complex Amine Coordination Amido-Complex Ar-Pd(II)(NR'R'')L Amine-Complex->Amido-Complex Deprotonation (Base) Amido-Complex->Pd(0)L2 Reductive Elimination Amine_Product Ar-NR'R'' Amido-Complex->Amine_Product Stille_Cycle cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Bromoquinoline) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-SnBu3) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Coupled_Product Ar-R Ar-Pd(II)(R)L2->Coupled_Product

References

Application Note: A Robust Protocol for the Purification of 6-Bromo-8-(trifluoromethyl)quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science.[1] The presence of both a bromine atom and a trifluoromethyl group on the quinoline scaffold makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules, including potential pharmaceutical agents.[2][3] The trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity in drug candidates.[4][5] Given its importance, obtaining this compound in high purity is paramount for its successful application in subsequent synthetic steps and biological assays.

This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The methodology described herein is designed to be a self-validating system, offering insights into the causal relationships between experimental choices and purification outcomes.

Foundational Principles: Understanding the Separation

The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). Silica gel, a polar adsorbent, will more strongly retain polar compounds. The trifluoromethyl group increases the lipophilicity of the quinoline core, suggesting that a non-polar to moderately polar solvent system will be effective for elution.[4][6]

The primary objective is to select a mobile phase composition that allows the target compound to have a retention factor (Rƒ) in the optimal range of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate, ensuring good separation from both more polar and less polar impurities.[4]

Health and Safety Precautions

Researchers must adhere to strict safety protocols when handling this compound and the solvents involved in this procedure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[8]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9] This compound is classified as harmful if swallowed.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Experimental Protocol

This protocol is optimized for the purification of approximately 1-5 grams of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.

Materials and Reagents
Item Specification Purpose
Crude this compound~1-5 gThe material to be purified.
Silica Gel230-400 meshStationary phase for chromatography.
HexanesACS Grade or higherNon-polar component of the mobile phase.
Ethyl AcetateACS Grade or higherPolar component of the mobile phase.
DichloromethaneACS Grade or higherSolvent for sample loading.
TLC PlatesSilica gel 60 F₂₅₄For monitoring the separation.[10]
Glass Chromatography Column40-60 mm diameter, 200-400 mm lengthTo contain the stationary and mobile phases.[11]
SandWashed and driedTo protect the stationary phase.[12]
Collection VesselsTest tubes or flasksTo collect eluting fractions.
Rotary EvaporatorN/AFor solvent removal post-purification.
Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

The initial and most critical step is to determine the optimal mobile phase composition using TLC. This allows for a rapid assessment of the separation before committing to the larger scale column.

  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.[11]

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.[10]

  • Development: Develop a series of TLC plates in chambers containing different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).[13]

  • Visualization: After development, allow the plates to dry and visualize the separated spots under a UV lamp (254 nm).[13]

  • Selection: The ideal solvent system is one that provides a clear separation of the desired product spot from impurities, with an Rƒ value of approximately 0.2-0.4.[4] For many quinoline derivatives, a mobile phase of 10-20% ethyl acetate in hexanes is a good starting point.[11][13]

Step 2: Column Packing

Proper column packing is essential to achieve high resolution and avoid issues like band broadening and channeling.

  • Column Preparation: Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column.[12]

  • Sand Layer: Add a thin layer of sand (approx. 1 cm) over the cotton plug to create a flat base.[14]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 5% ethyl acetate in hexanes).[14]

  • Packing: Carefully pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[14]

  • Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[11]

Step 3: Sample Loading

Dry loading is the preferred method as it generally leads to better separation and sharper bands compared to wet loading.[14]

  • Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[11]

  • Silica Addition: Add a small amount of silica gel to the dissolved sample.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[14]

  • Loading: Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.[11]

Step 4: Elution and Fraction Collection

This step involves passing the mobile phase through the column to separate the components of the crude mixture.

  • Solvent Addition: Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Elution: Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. A flow rate of approximately 40-50 mL/min is typical for a 40 mm diameter column.[11]

  • Fraction Collection: Begin collecting fractions in appropriately sized test tubes or flasks as the solvent starts to elute from the column.[4]

  • Monitoring: Periodically analyze the collected fractions using TLC to track the elution of the desired product.[11] Spot the collected fractions alongside the initial crude material on a TLC plate.

  • Gradient Elution (Optional): If the separation between the product and a closely eluting impurity is poor, a gradual increase in the polarity of the mobile phase (gradient elution) can be employed.[4]

Step 5: Product Isolation

  • Fraction Pooling: Once all the product has eluted, identify the fractions containing the pure compound based on the TLC analysis. Combine these pure fractions in a round-bottom flask.[11]

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified this compound.

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.[15]

Visualization of the Workflow

The following diagram illustrates the key stages of the purification protocol.

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Isolation Phase TLC TLC Analysis (Solvent Optimization) Pack Column Packing (Slurry Method) TLC->Pack Determines Mobile Phase Load Sample Loading (Dry Loading) Pack->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Guides Collection Monitor->Elute Pool Pooling Pure Fractions Monitor->Pool Identifies Pure Fractions Evap Solvent Evaporation Pool->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Compound won't elute (Rƒ ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[10]
Compound elutes too quickly (Rƒ ≈ 1) Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.[10]
Streaking or tailing of spots on TLC Compound is too concentrated; interaction with acidic silica.Dilute the sample for spotting. Consider adding a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica gel.[10][13]
Poor separation of product and impurity Inappropriate solvent system; column overloaded.Re-optimize the solvent system using TLC. Consider using a different solvent system or a shallower polarity gradient. Ensure the amount of crude material is not excessive for the column size.[4]
Low recovery of the purified product Compound instability on silica; irreversible adsorption.Minimize the time the compound spends on the column by using flash chromatography. Consider an alternative stationary phase like alumina.[4]

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound by silica gel column chromatography. By following the detailed steps for TLC optimization, column packing, sample loading, and elution, researchers can consistently obtain this valuable intermediate with high purity. The provided troubleshooting guide and workflow visualization further aid in the successful execution of this purification technique.

References

Application Notes and Protocols for the Development of Anticancer Agents from 6-Bromo-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of therapeutics due to their diverse mechanisms of action, which include inducing apoptosis, modifying the cell cycle, and interfering with tumor-growth signaling pathways.[2] The versatility of the quinoline core allows for structural modifications that can enhance target selectivity and bioavailability.[3]

This guide focuses on a specific, rationally designed class of quinoline derivatives: those bearing a bromine atom at the 6-position and a trifluoromethyl group at the 8-position. The introduction of a halogen, such as bromine, at the 6-position of a related quinazoline scaffold has been shown to improve anticancer effects.[4] The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and binding affinity of drug candidates. It is hypothesized that this unique substitution pattern can lead to potent and selective anticancer agents, potentially through the inhibition of critical cellular processes like tubulin polymerization.

These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel 6-Bromo-8-(trifluoromethyl)quinoline derivatives as potential anticancer agents.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available precursors. The general synthetic scheme involves the construction of the quinoline core followed by functionalization at key positions to generate a library of diverse compounds for biological evaluation.

A plausible synthetic route, based on established quinoline synthesis methodologies, is outlined below. This pathway allows for the introduction of various substituents at the 4-position of the quinoline ring, enabling the exploration of structure-activity relationships (SAR).

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Quinoline Core Formation cluster_2 Functionalization A 4-Bromo-2-(trifluoromethyl)aniline C Gould-Jacobs Reaction A->C B Diethyl ethoxymethylenemalonate B->C D Cyclization C->D Heat E Decarboxylation D->E F 4-Hydroxy-6-bromo-8-(trifluoromethyl)quinoline E->F G Chlorination (POCl3) F->G H 4-Chloro-6-bromo-8-(trifluoromethyl)quinoline G->H I Nucleophilic Aromatic Substitution H->I K Target this compound Derivatives I->K J Diverse Amines (R-NH2) J->I Apoptosis_Assay cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Quadrants A Viable Cell Q3 Q3: Annexin V (-) / PI (-) (Viable) A->Q3 B Early Apoptotic Cell D Annexin V-FITC B->D Q2 Q2: Annexin V (+) / PI (+) (Late Apoptotic) B->Q2 C Late Apoptotic/Necrotic Cell E Propidium Iodide (PI) C->E C->Q2 Q4 Q4: Annexin V (+) / PI (-) (Early Apoptotic) D->Q4 Q1 Q1: Annexin V (-) / PI (+) (Necrotic) E->Q1 Tubulin_Polymerization cluster_0 Normal Process cluster_1 Inhibition A α-tubulin β-tubulin B Microtubule A->B Polymerization B->A Depolymerization C α-tubulin β-tubulin D This compound Derivative E No Microtubule Formation D->E Inhibition of Polymerization

References

Application Notes & Protocols: A Researcher's Guide to Investigating the Antimicrobial Potential of 6-Bromo-8-(trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of antimalarial, anticancer, and, critically, antimicrobial drugs.[2][3][4] The emergence of widespread antimicrobial resistance necessitates the exploration of novel chemical spaces to identify next-generation therapeutics.[4]

This guide focuses on a specific, promising subclass: 6-Bromo-8-(trifluoromethyl)quinoline analogs . The rationale for investigating these compounds is rooted in established structure-activity relationship (SAR) principles:

  • Halogenation: The presence of a bromine atom, particularly at the C-6 position, has been frequently associated with enhanced antimicrobial and antiproliferative activity.[5][6]

  • Trifluoromethyl Group: The -CF3 group at the C-8 position is a strong electron-withdrawing group that significantly increases the compound's lipophilicity.[7] This property can enhance membrane permeability, a crucial factor for a drug to reach its intracellular target.[7]

While specific data on this compound itself may be nascent, this document provides a comprehensive framework of protocols and scientific insights derived from extensive research on structurally related quinoline compounds.[1][8] It is designed to empower researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this promising class of molecules, from initial screening to preliminary safety assessment.

Section 1: The Investigative Workflow: A Strategic Overview

A successful investigation into a novel compound class follows a logical progression from broad screening to specific, quantitative analysis. This workflow ensures that resources are allocated efficiently, focusing only on the most promising candidates.

G cluster_0 Discovery & Screening cluster_1 Characterization & Safety cluster_2 Outcome Synthesis Synthesis of Analogs Screening Primary Screening (Agar Diffusion) Synthesis->Screening Qualitative Activity MIC Quantitative Potency (MIC Determination) Screening->MIC Identify Hits MoA Mechanism of Action (e.g., Membrane Assay) MIC->MoA Cyto Cytotoxicity Assay (e.g., MTT Assay) MIC->Cyto Lead Lead Candidate Identification MoA->Lead Cyto->Lead

Caption: High-level workflow for antimicrobial drug discovery.

Section 2: Primary Screening: The Agar Diffusion Assay

The first step is to qualitatively determine if the synthesized analogs possess any antimicrobial activity. The agar disk diffusion (Kirby-Bauer) or well diffusion methods are rapid, cost-effective, and visually intuitive techniques for this purpose.[9][10] They rely on the principle of a compound diffusing through an agar medium and creating a zone of growth inhibition if it is effective against the seeded microorganism.[9]

Protocol 1: Agar Well Diffusion Assay

This protocol is preferred over disk diffusion for novel compounds dissolved in solvents like DMSO, as it avoids potential issues with compound precipitation on the disk.

Causality Behind Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard for susceptibility testing because of its batch-to-batch reproducibility and low concentration of inhibitors that might interfere with the compounds.[10][11]

  • Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland standard is critical for reproducibility.[1] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent bacterial lawn for comparable results across experiments.[1]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Stock solutions of quinoline analogs (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Solvent control (e.g., sterile DMSO)

  • Sterile cotton swabs

  • Sterile cork borer or wide-bore pipette tip (6-8 mm diameter)

  • Incubator

Step-by-Step Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend them in sterile saline or broth.

  • Standardize Inoculum: Vigorously vortex the suspension. Adjust its turbidity by adding more colonies or diluting with sterile saline to visually match the 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Create Wells: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to create uniform wells in the agar.

  • Apply Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the following into separate wells:

    • Test quinoline analog solution

    • Positive control antibiotic solution

    • Solvent control (e.g., DMSO)

  • Incubation: Let the plates sit at room temperature for 1 hour to allow for prediffusion. Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone indicates greater sensitivity of the microorganism to the compound. The solvent control should show no zone of inhibition.

Section 3: Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

Following a positive primary screen, the next crucial step is to quantify the potency of the active compounds. The Minimum Inhibitory Concentration (MIC) is the gold standard metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] The broth microdilution method is the most common technique for determining MIC values.[12]

Protocol 2: Broth Microdilution MIC Assay

Causality Behind Choices:

  • 96-Well Plate Format: This high-throughput format allows for the simultaneous testing of multiple compounds and concentrations, improving efficiency.

  • Two-Fold Serial Dilution: This standard dilution series allows for a precise determination of the MIC value across a clinically and experimentally relevant concentration range.[14]

  • Final Inoculum Concentration: The target of ~5 x 10⁵ CFU/mL in the well is a standardized density that provides robust growth for visual or spectrophotometric analysis without being overly challenging for the antimicrobial agent to inhibit.[15][16]

Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Standardized inoculum (prepared as in Protocol 1, then diluted)

  • Stock solutions of quinoline analogs

  • Positive control antibiotic

  • Multichannel pipette

  • Plate reader (optional, for OD600 measurement)

Step-by-Step Procedure:

  • Prepare Plate: Add 50 µL of sterile MHB to wells 2 through 12 in several rows of a 96-well plate.

  • Prepare Drug Dilutions: In well 1 of each corresponding row, add 100 µL of the test compound stock solution (prepared at twice the highest desired final concentration).

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Prepare Final Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound and inoculum by a factor of two, achieving the target bacterial density of ~5 x 10⁵ CFU/mL.[16] Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[16]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15][16] This can be assessed by eye or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Caption: Example of a broth microdilution assay result.

Data Presentation

Summarize all quantitative MIC data in a clearly structured table for easy comparison.

Table 1: Example MIC Data for Quinoline Analogs

Compound ID Test Microorganism Gram Stain MIC (µg/mL) Positive Control MIC (µg/mL) of Control
QA-01 S. aureus ATCC 29213 Positive 4 Vancomycin 1
QA-01 E. coli ATCC 25922 Negative 32 Ciprofloxacin 0.015
QA-02 S. aureus ATCC 29213 Positive 8 Vancomycin 1

| QA-02 | E. coli ATCC 25922 | Negative | >64 | Ciprofloxacin | 0.015 |

Section 4: Preliminary Safety Assessment: In Vitro Cytotoxicity

An ideal antimicrobial agent is selectively toxic to pathogens while exhibiting minimal harm to host cells.[17][18] Therefore, early-stage cytotoxicity screening against a mammalian cell line is a mandatory step. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[19]

Protocol 3: MTT Cytotoxicity Assay

Causality Behind Choices:

  • Principle: Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

  • Cell Line: A standard, easy-to-culture cell line like HEK293 (human embryonic kidney) or HeLa is often used for initial screening.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test quinoline analogs

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator

  • Plate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells for untreated cells (negative control) and a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 5: Probing the Mechanism of Action (MoA)

Understanding how a compound kills a pathogen is critical for its development. Quinolines can have various mechanisms, including membrane disruption.[21] A membrane potential assay can serve as an initial indicator of membrane-damaging activity.

MoA cluster_healthy Healthy Bacterium cluster_treated Treated Bacterium membrane_h Outer Inner + + + + cytoplasm_h Cytoplasm (Negative Charge) compound Quinoline Analog membrane_t Outer Inner + - + - compound->membrane_t:p2 cytoplasm_t Depolarized (Ion Leakage)

References

Application Notes and Protocols: 6-Bromo-8-(trifluoromethyl)quinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-Bromo-8-(trifluoromethyl)quinoline in materials science. This document outlines the synthesis, functionalization, and prospective applications of this molecule, drawing upon the established properties of analogous quinoline derivatives.

Introduction: The Promise of Fluorinated Quinolines in Advanced Materials

Quinoline derivatives are a well-established class of heterocyclic compounds with a rich history in medicinal chemistry and, increasingly, in materials science.[1][2] The introduction of a trifluoromethyl (CF₃) group and a bromine (Br) atom onto the quinoline scaffold, as in this compound, imparts a unique combination of properties that make it a highly attractive building block for advanced materials.[3][4]

The highly electronegative fluorine atoms in the CF₃ group can significantly influence the electronic properties, thermal stability, and lipophilicity of the molecule.[3][4] These characteristics are highly sought after in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[5][6] The bromine atom, on the other hand, serves as a versatile synthetic handle, allowing for a wide range of post-synthesis modifications through cross-coupling reactions.[3] This enables the covalent integration of the this compound core into larger polymeric or molecular architectures, allowing for the fine-tuning of material properties.

This guide will explore the potential of this compound in two key areas of materials science: organic light-emitting diodes and chemical sensors. We will provide detailed, step-by-step protocols for the synthesis of the core molecule and its subsequent functionalization for these applications.

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through several established methods, including the Skraup, Pfitzinger, and Knorr syntheses.[7] For the specific synthesis of this compound, a multi-step approach starting from commercially available precursors is proposed. The following protocol is a representative example, and optimization may be required based on laboratory conditions and available reagents.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Bromo-4-aminobenzotrifluoride C Gould-Jacobs Reaction (Polyphosphoric acid, heat) A->C B Diethyl malonate B->C D 4-Hydroxy-6-bromo-8-(trifluoromethyl)quinoline C->D E Halogenation (POBr₃, heat) D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-6-bromo-8-(trifluoromethyl)quinoline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromo-4-aminobenzotrifluoride (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Reaction Initiation: Heat the mixture to 100-120°C for 2 hours.

  • Cyclization: Cool the reaction mixture to below 100°C and slowly add polyphosphoric acid (PPA) with vigorous stirring. Heat the resulting mixture to 200-220°C for 4-6 hours.

  • Work-up: Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield 4-hydroxy-6-bromo-8-(trifluoromethyl)quinoline.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place the dried 4-hydroxy-6-bromo-8-(trifluoromethyl)quinoline (1 equivalent) in a round-bottom flask.

  • Halogenation: Carefully add phosphorus oxybromide (POBr₃) (3-5 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 150°C) for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties conferred by the trifluoromethyl group make this compound a promising candidate for use in OLEDs, either as a host material in the emissive layer or as an electron-transporting material.[4] The bromine atom allows for further functionalization to tune the photophysical properties of the molecule.

Functionalization for OLED Applications via Suzuki Coupling

A common strategy to enhance the performance of organic electronic materials is to extend the π-conjugated system. This can be achieved by reacting this compound with a suitable boronic acid derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

OLED_Functionalization A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid (e.g., Pyrene-1-boronic acid) B->C D 6-Aryl-8-(trifluoromethyl)quinoline (Luminescent Material) C->D

Caption: Functionalization for OLED applications.

Protocol for Suzuki Coupling
  • Reaction Setup: To a degassed mixture of this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data on Photophysical Properties of Analogous Compounds
Compound FamilyEmission Maxima (nm)Quantum YieldReference
Bis-alkynylated 2-trifluoromethylquinolinesVaries with substitutionHigh[1]
Trifluoromethylated quinoline-phenol Schiff basesVaries with solvent and substitution0.12 - 0.85[8]

Application in Chemical Sensors

The quinoline scaffold is a known chelating agent, and its derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions.[5][9] The nitrogen atom of the quinoline ring and a strategically placed coordinating group can bind to a metal ion, leading to a change in the fluorescence properties of the molecule.

Functionalization for Sensor Applications

The bromine atom at the 6-position of this compound can be displaced by a nucleophile to introduce a coordinating group, such as a hydroxyl or amino group, which can participate in metal ion chelation.

Sensor_Functionalization A This compound B Nucleophilic Substitution (e.g., NaOH or NH₃) A->B C 6-Hydroxy/Amino-8-(trifluoromethyl)quinoline (Sensor Precursor) B->C D Chelation with Metal Ion (Mⁿ⁺) C->D E Fluorescent Response D->E

Caption: Functionalization for chemical sensor applications.

Protocol for Hydroxylation (Illustrative)
  • Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane) and add an aqueous solution of a strong base (e.g., NaOH, 2-3 equivalents).

  • Reaction: Heat the mixture to 150-180°C for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by chromatography or recrystallization.

Principle of Sensing

The resulting 6-hydroxy-8-(trifluoromethyl)quinoline can act as a chemosensor. Upon binding to a target metal ion, the intramolecular charge transfer (ICT) characteristics of the molecule can be altered, leading to a detectable change in its fluorescence emission (either enhancement or quenching).

Conclusion and Future Outlook

This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of a trifluoromethyl group and a reactive bromine atom on the quinoline core opens up a wide array of possibilities for creating novel materials with tailored electronic and photophysical properties. The protocols outlined in this guide provide a starting point for researchers to synthesize and functionalize this molecule for applications in OLEDs and chemical sensors. Further research into the specific properties of this compound and its derivatives is warranted and expected to yield exciting advancements in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in the Bromination of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical synthetic challenge: the selective bromination of trifluoromethylquinolines. As a key structural motif in medicinal chemistry, the precise functionalization of the quinoline core is paramount. However, the presence of the strongly deactivating trifluoromethyl group introduces significant hurdles, often leading to the formation of undesired byproducts, low yields, and complex purification processes.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. Drawing from our expertise as Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower you to optimize your reactions effectively.

Core Troubleshooting & FAQs

Question 1: We are observing significant formation of di- and poly-brominated byproducts. How can we enhance the selectivity for the desired mono-brominated product?

Answer:

The formation of multiple bromination products is a frequent issue, stemming from the fact that once the first bromine atom is added, the ring can still be susceptible to further electrophilic attack. The key to achieving mono-selectivity lies in carefully controlling the reaction kinetics and the concentration of the active brominating species.

Primary Causes and Mechanistic Considerations:

  • Reagent Stoichiometry: The most common cause is the use of an excessive amount of the brominating agent. Even a small excess can lead to significant amounts of di-brominated products.

  • Localized High Concentrations: Adding the brominating agent too quickly can create "hot spots" in the reaction mixture where the concentration of the electrophile is high, promoting multiple brominations on a single quinoline molecule before the reagent has dispersed.

  • Reaction Temperature: Elevated temperatures increase the rate of all reactions, including the subsequent bromination of the mono-brominated product. This often leads to a decrease in selectivity.

Troubleshooting Protocol for Improving Mono-selectivity:

  • Precise Stoichiometric Control:

    • Limit the brominating agent to 1.05 - 1.1 equivalents.

    • For highly reactive systems, consider adding the brominating agent as a dilute solution using a syringe pump over an extended period. This maintains a consistently low concentration of the electrophile.

  • Temperature Management:

    • Initiate the reaction at a low temperature (e.g., 0 °C or -78 °C) to temper the reaction rate.

    • Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature. This controlled temperature ramp can often find the sweet spot between reaction rate and selectivity.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂).[1][2][3] Its solid form also makes it easier to handle.[1] The succinimide byproduct is typically easier to remove during purification than residual bromine.

    • For even greater control, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective.

Decision Workflow for Minimizing Over-Bromination:

G A High levels of di- and poly-bromination observed B Reduce brominating agent to 1.05-1.1 eq. A->B C Add reagent slowly as a dilute solution A->C D Lower reaction temperature to 0°C or below A->D E Switch from Br2 to a milder reagent like NBS B->E C->E D->E F Monitor reaction closely and quench upon consumption of starting material E->F G Problem Solved: Mono-brominated product is major F->G

Caption: Troubleshooting over-bromination.

Question 2: The regioselectivity of our bromination is poor, with isomers forming at undesired positions. How can we direct the bromination to a specific carbon on the quinoline ring?

Answer:

Regioselectivity in the bromination of trifluoromethylquinolines is a complex interplay between the directing effects of the -CF₃ group (meta-directing) and the inherent electronic properties and steric environment of the quinoline nucleus itself. Standard electrophilic conditions often lead to a mixture of isomers. Therefore, achieving high regioselectivity typically requires specific reagent systems.

Factors Influencing Regioselectivity:

  • Inherent Ring Position Reactivity: In electrophilic aromatic substitution, the quinoline ring is generally most reactive at the C5 and C8 positions.

  • Substituent Effects: The powerful electron-withdrawing -CF₃ group deactivates the ring it is attached to and directs incoming electrophiles to the meta position relative to itself. The final outcome is a competition between these directing effects.

  • Reaction Conditions: The choice of solvent, temperature, and additives can significantly influence the regiochemical outcome.

Strategies for Regiocontrolled Bromination:

  • For C3-Bromination: A combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be effective for introducing a bromine atom at the C3 position of certain quinoline systems.[4]

  • For C6-Bromination: The synthesis of 6-bromoquinolines can be achieved through various multi-step synthetic routes, often starting from appropriately substituted anilines.[5][6][7] Direct bromination to achieve C6 selectivity on a pre-formed trifluoromethylquinoline can be challenging and may require screening of various conditions.

  • For Poly-bromination: In some cases, exhaustive bromination using an excess of a powerful brominating agent can lead to a specific, highly brominated quinoline derivative.[8]

Comparative Table of Bromination Conditions for Regioselectivity:

Target PositionReagents & ConditionsTypical Outcome & Considerations
C3 NBS in concentrated H₂SO₄Effective for deactivated systems.[4] Strongly acidic conditions may not be suitable for all substrates.
C5 and/or C8 Br₂ or NBS in an inert solvent (e.g., CCl₄, CH₂Cl₂)Often the kinetically favored products in standard electrophilic bromination. A mixture is common.
Specific Isomers Multi-step synthesis from precursors (e.g., substituted anilines)Offers the highest level of regiocontrol by building the desired isomer from the ground up.[5][6]

Question 3: Our reaction is extremely slow, and we are getting low conversion to the desired product. What can be done to drive the reaction to completion?

Answer:

The trifluoromethyl group is a potent deactivating group, which can make the quinoline ring very electron-deficient and thus, slow to react with electrophiles.[4][9] A sluggish reaction or low conversion is a clear sign that the reaction conditions are not sufficiently activating for your specific substrate.

Potential Reasons for Low Reactivity:

  • Deactivated Substrate: The primary cause is the strong electron-withdrawing nature of the -CF₃ group.

  • Insufficiently Potent Brominating Agent: The electrophilicity of your bromine source may not be high enough to overcome the energy barrier of the reaction.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient.

Troubleshooting Protocol for Improving Reaction Rate and Conversion:

  • Enhance the Electrophilicity of the Bromine Source:

    • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), can polarize the Br-Br bond in Br₂, creating a much more powerful electrophile.[10]

    • Use a Stronger Brominating System: The combination of NBS in concentrated sulfuric acid is a potent system for brominating highly deactivated aromatic compounds.[4]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, this must be balanced with the potential loss of selectivity (see Question 1).

    • Solvent Selection: Ensure your substrate is fully soluble. If you are using a non-polar solvent like CCl₄, consider switching to a more polar solvent or a solvent mixture.

Step-by-Step Protocol for Lewis Acid-Catalyzed Bromination:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add your trifluoromethylquinoline and an anhydrous solvent (e.g., CH₂Cl₂) to an oven-dried flask.

  • Catalyst Addition: Add a catalytic amount of FeBr₃ (typically 0.1 - 0.3 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Bromine Addition: Slowly add 1.1 equivalents of Br₂ dropwise.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress by TLC or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, carefully pour the reaction mixture into a cold, stirred solution of aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.[11]

  • Purification: Proceed with a standard aqueous workup, extraction, and purification by column chromatography.

Experimental Workflow Diagram:

Caption: Strategy for overcoming low reactivity.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 6-Bromo-8-(trifluoromethyl)quinoline. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in synthesizing these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence cross-coupling reactions?

A1: The reactivity of this compound is governed by three primary features:

  • The C-Br Bond: The carbon-bromine bond at the 6-position is the reactive site for oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1]

  • The Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group. Its presence makes the quinoline ring electron-deficient, which generally facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond.[2][3]

  • The Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can be problematic, as it may form stable, off-cycle complexes that sequester the catalyst and inhibit its activity.[4] This is a critical consideration for ligand selection.

Q2: Which cross-coupling reactions are most commonly and successfully performed with this substrate?

A2: Given its utility in building complex molecules for drug discovery, several key cross-coupling reactions are employed.[5][6] The most prevalent are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters. This is a robust and widely used method for synthesizing biaryl compounds.[5]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with primary or secondary amines. This reaction is a cornerstone for introducing nitrogen-containing functional groups.[1][7]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, providing access to arylalkynes.[8][9]

  • Heck Reaction: For forming C(sp²)–C(sp²) bonds via the coupling of the aryl bromide with an alkene.[10][11]

Q3: Why is the choice of ligand so critical when working with this substrate?

A3: Ligand selection is paramount for three main reasons:

  • Preventing Catalyst Inhibition: The primary role of the ligand is to stabilize the palladium catalyst and prevent the quinoline nitrogen from deactivating it. Bulky, electron-rich ligands can sterically shield the palladium center, disfavoring coordination by the quinoline nitrogen and promoting the desired catalytic cycle.[4][12]

  • Promoting Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired product and regenerates the active Pd(0) catalyst. Bulky ligands accelerate this step, which is often crucial for achieving high turnover numbers and preventing side reactions.[12]

  • Enhancing Catalyst Stability and Activity: Modern ligands, such as the Buchwald biaryl phosphines or N-heterocyclic carbenes (NHCs), create highly active and thermally stable catalysts that can overcome the challenges posed by difficult substrates.[13][14]

Troubleshooting Guide

Issue: Low to No Product Yield

Q1: My reaction shows no conversion. I've confirmed my starting materials are correct. What's the first thing to check?

A1: The most common culprit for a completely failed reaction is an inactive catalyst.[15] This can happen for two reasons:

  • Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your entire procedure—from weighing reagents to the reaction itself—is conducted under a rigorously inert atmosphere (argon or nitrogen). Solvents must be properly degassed.

  • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[15] This reduction can fail if reagents are impure or conditions are not optimal. Using a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can often solve this issue as they activate reliably under the reaction conditions.[13]

Q2: I see some product, but the conversion is very low and stalls after a few hours. What should I optimize?

A2: Stalled reactions often point to catalyst deactivation or suboptimal reaction parameters. Consider the following:

  • Ligand Choice: Your ligand may not be robust enough. For this substrate, standard ligands like PPh₃ might be insufficient. Switch to a more specialized, bulky, and electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[13][14] These are designed to promote catalysis with challenging, electron-deficient, and potentially coordinating substrates.

  • Base and Solvent Compatibility: The choice of base is critical and often empirical.[16] For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ in aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common.[17] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required.[1][18] Ensure your base is soluble and active in your chosen solvent system. Poor solubility can lead to incomplete conversion.[4]

  • Temperature: Cross-coupling reactions often require heat (typically 80-110 °C).[4] If your reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the rate and overall conversion.

Issue: Formation of Side Products

Q1: I'm observing a significant amount of 8-(trifluoromethyl)quinoline, where the bromine has been replaced by a hydrogen. What is this, and how can I prevent it?

A1: This side product results from hydrodehalogenation , a common undesired pathway in cross-coupling reactions.[4] It can be caused by:

  • Presence of Water: Trace water can act as a proton source, leading to the cleavage of the C-Br bond without coupling.[19] Ensure all reagents and solvents are scrupulously dried and the reaction is run under anhydrous conditions.

  • β-Hydride Elimination: In some cases, intermediates in the catalytic cycle can undergo β-hydride elimination, which can also lead to the hydrodehalogenated product.[1] This is often more of an issue in couplings with alkyl partners.

  • Boronic Acid Protodeborylation (Suzuki Coupling): The boronic acid coupling partner can degrade via protodeborylation, especially in the presence of water and base, which also liberates a proton source.[2] Using a more stable boronic ester (e.g., a pinacol ester) or optimizing the base and solvent can mitigate this.

Q2: In my Suzuki coupling, I see a lot of homocoupling of my boronic acid (biaryl formation). How do I suppress this?

A2: Boronic acid homocoupling is often promoted by the presence of oxygen. While the main reaction requires an anaerobic environment to protect the Pd(0) catalyst, even small oxygen leaks can facilitate this side reaction. Rigorous degassing of your solvent and maintaining a positive pressure of inert gas are crucial.

Q3: My Sonogashira coupling is producing di-alkyne homocoupling products (Glaser coupling). What's the cause?

A3: The Glaser homocoupling of terminal alkynes is a copper-catalyzed process that is highly sensitive to oxygen.[4]

  • Strictly Anaerobic Conditions: Ensure your reaction is completely free of oxygen.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, they completely eliminate the possibility of Glaser coupling.[20]

Recommended Catalyst Systems

The selection of an optimal catalyst system is dependent on the specific cross-coupling reaction. The table below provides validated starting points for your experiments.

Reaction TypeRecommended Pd SourceRecommended LigandRecommended BaseTypical Solvent(s)Temp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4XPhos, SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O, THF/H₂O80-110Bulky biaryl phosphine ligands are crucial to prevent catalyst inhibition by the quinoline nitrogen.[12][21]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3BrettPhos, Xantphos, JosiphosNaOtBu, LHMDS, K₂CO₃Toluene, Dioxane, THF90-120Requires a strong, non-nucleophilic base. Ligand choice is critical for coupling with hindered or primary amines.[18][22][23]
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂ (+ PPh₃)PPh₃, XPhosEt₃N, i-Pr₂NH (often as solvent)DMF, THF, TolueneRT-80Often requires a Cu(I) co-catalyst (e.g., CuI).[8][24] To avoid homocoupling, ensure strictly anaerobic conditions.[4]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, Na₂CO₃DMF, Acetonitrile80-120The choice of base and additives can influence the regioselectivity of the alkene insertion.[10][25]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To couple this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 (precatalyst, 0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reagent Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, K₂CO₃, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.[26]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-Dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the Schlenk flask containing the reagents.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product, 6-Phenyl-8-(trifluoromethyl)quinoline.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the cross-coupling reaction.

G start Low or No Product Yield sm_check Is Starting Material (SM) Consumed? start->sm_check sm_consumed Yes, SM Consumed sm_check->sm_consumed Yes sm_not_consumed No, SM Not Consumed sm_check->sm_not_consumed No decomp Product Decomposition or Side Reactions sm_consumed->decomp catalyst_death Catalyst Inactivity or Deactivation sm_not_consumed->catalyst_death check_side_products Analyze byproducts: - Hydrodehalogenation? - Homocoupling? decomp->check_side_products sol_hydro Solution: - Use strictly anhydrous conditions - Screen different bases check_side_products->sol_hydro Hydrodehalogenation sol_homo Solution: - Ensure rigorous degassing - Use Cu-free Sonogashira check_side_products->sol_homo Homocoupling check_catalyst Evaluate Catalytic System: - Inert atmosphere maintained? - Ligand appropriate? - Base/Solvent optimal? catalyst_death->check_catalyst sol_inert Solution: - Improve degassing/inert technique - Use air-stable precatalyst check_catalyst->sol_inert Atmosphere Issue sol_ligand Solution: - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, BrettPhos) check_catalyst->sol_ligand Ligand Issue sol_conditions Solution: - Screen alternative bases/solvents - Increase temperature check_catalyst->sol_conditions Conditions Issue

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Navigating the Purification of Halogenated and Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of halogenated and fluorinated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex issues associated with purifying these important heterocyclic compounds. Halogenation, particularly fluorination, significantly alters the physicochemical properties of the quinoline scaffold, impacting solubility, basicity, and reactivity, which in turn complicates standard purification protocols.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles. The advice herein is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of your halogenated and fluorinated quinoline derivatives in a question-and-answer format.

Issue 1: My halogenated quinoline is decomposing on the silica gel column.

Question: I am attempting to purify my chlorinated/brominated quinoline derivative using silica gel column chromatography, but I'm observing significant product loss and the appearance of new, unwanted spots on my TLC. What is causing this and how can I prevent it?

Answer: Decomposition on silica gel is a frequent challenge when purifying quinoline derivatives.[2] The primary cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which can interact with the basic nitrogen of the quinoline ring. This interaction can catalyze degradation, especially for sensitive molecules. Halogenated quinolines can be particularly susceptible if the halogen substituent activates the ring towards unwanted side reactions under acidic conditions.

Here are several strategies to mitigate decomposition:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common and effective method is to incorporate a small percentage of triethylamine (NEt₃) or pyridine (typically 0.5-2%) into your eluent.[2] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column to ensure thorough deactivation.[2]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like quinolines.[2]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography is a powerful option to avoid the issues associated with acidic silica.[2]

  • Minimize Contact Time and Temperature: If you must use silica gel, work efficiently to reduce the time your compound spends on the column. Running the column in a cold room can also help slow down the rate of decomposition.[2]

  • Work Under an Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation, which can be another degradation pathway.[2]

Issue 2: My fluorinated quinoline derivative is streaking badly on the TLC plate and giving poor separation in the column.

Question: My fluorinated quinoline derivative shows significant tailing on the TLC plate, and I'm unable to achieve good separation during column chromatography. How can I improve the peak shape and resolution?

Answer: Tailing, or streaking, is often a result of strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[2] This leads to a non-ideal equilibrium during the chromatographic process, resulting in broad and asymmetric peaks.

To address this, you can employ the following strategies:

  • Incorporate a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing with your compound for the active sites on the silica gel.[2]

  • Consider a Different Solvent System: The choice of eluent is critical. Experiment with different solvent systems to find one that provides optimal solubility for your compound and appropriate polarity for good separation. For fluorinated compounds, sometimes using a fluorinated eluent like trifluoroethanol can offer unique selectivity.[3][4]

  • High-Speed Counter-Current Chromatography (HSCCC): For complex mixtures that are difficult to separate by conventional column chromatography, HSCCC can be a powerful alternative. This technique avoids a solid stationary phase, thus eliminating the issues of irreversible adsorption and decomposition.[5]

Issue 3: My halogenated quinoline derivative is an oil and refuses to crystallize.

Question: I have a purified halogenated quinoline derivative that is an oil at room temperature, and all my attempts at crystallization have failed. How can I induce crystallization?

Answer: The inability of a compound to crystallize is a common frustration in the lab.[6][7] This can be due to several factors, including residual impurities, the intrinsic properties of the molecule, or an inappropriate choice of solvent.

Here is a systematic approach to troubleshoot this issue:

  • Ensure High Purity: Even small amounts of impurities can inhibit crystal lattice formation.[7] It's crucial to ensure your compound is as pure as possible before attempting crystallization. You may need to perform an additional chromatographic purification step.

  • Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8][9]

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can often induce crystallization.[8]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to act as a template for further crystal growth.[10]

  • Slow Down the Process: Rapid crystallization often traps impurities.[7] The goal is slow, controlled crystal growth.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. You can insulate the flask to further slow the cooling rate. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.

    • Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.[11]

    • Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container that contains a "poor" solvent. The slow diffusion of the poor solvent vapor into the solution of your compound can gradually induce crystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing halogenated quinolines?

A1: The impurities will largely depend on the synthetic route. For instance, in direct halogenation reactions, you can expect to find regioisomers and over-halogenated products.[12] In syntheses like the Skraup or Doebner-von Miller reactions, unreacted starting materials and polymeric tars are common byproducts.[13][14] It is also important to consider impurities from reagents, such as aniline in some quinoline preparations.[15]

Q2: Are there any specific safety precautions I should take when working with fluorinated quinoline derivatives?

A2: Yes. Many fluorinated organic compounds can have enhanced biological activity and potentially higher toxicity. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.

Q3: Can I use extraction to purify my halogenated quinoline derivative?

A3: Acid-base extraction can be a very effective initial purification step. Since quinolines are basic, you can dissolve your crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). Your quinoline derivative will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer with a base (e.g., NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.[15] This method is particularly useful for removing non-basic impurities.[15]

Q4: How does the position of the halogen atom on the quinoline ring affect its purification?

A4: The position of the halogen can significantly influence the electronic properties and steric environment of the molecule, which in turn affects its polarity, basicity, and intermolecular interactions. For example, a halogen on the pyridine ring can decrease the basicity of the nitrogen atom, which might reduce its strong interaction with silica gel. Conversely, a halogen on the benzene ring will have a more subtle effect on basicity but will influence the overall polarity and potential for π-π stacking interactions. These differences can necessitate different chromatographic conditions or crystallization solvents for isomeric compounds.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 0.5-2% (v/v) of triethylamine to the eluent mixture.

  • Prepare the Slurry: In a beaker, add the calculated amount of silica gel for your column. Add the triethylamine-containing eluent to the silica gel to form a slurry.

  • Pack the Column: Gently swirl the slurry to ensure it is homogeneous and then pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elute: Run the column as you normally would, using the triethylamine-containing eluent.

Protocol 2: Two-Solvent Recrystallization
  • Select Solvents: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.[10]

  • Dissolve the Compound: Place your crude, oily compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat while swirling until the compound is fully dissolved.

  • Induce Cloudiness: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarify the Solution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to air dry.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Halogenated Quinolines

Compound TypeStationary PhaseCommon Eluent Systems (with modifiers)
Moderately Polar Halogenated QuinolinesSilica GelHexane/Ethyl Acetate (with 1% Triethylamine)
Non-polar Halogenated QuinolinesSilica GelDichloromethane/Methanol (with 1% Triethylamine)
Fluorinated QuinolinesReversed-Phase (C18)Acetonitrile/Water or Methanol/Water
Basic Halogenated QuinolinesAlumina (Neutral or Basic)Hexane/Ethyl Acetate

Table 2: Troubleshooting Crystallization Issues

ProblemPotential CauseSuggested Solution
No crystal formationSolution is not supersaturated, or nucleation is inhibited.Concentrate the solution, try scratching the flask, or add a seed crystal.[7][10]
Oiling outCompound is precipitating from a supersaturated solution above its melting point or as a liquid phase.Re-dissolve the oil by heating and add more of the "good" solvent before cooling again. Try a different solvent system.[7]
Rapid precipitationThe solution is cooling too quickly, trapping impurities.Slow down the cooling process by insulating the flask or using a solvent system with a higher boiling point.[7]

Visualizations

Purification_Workflow cluster_start Crude Halogenated Quinoline cluster_purification Purification Strategy cluster_end Final Product Start Crude Product Decision1 Is the compound basic? Start->Decision1 Extraction Acid-Base Extraction Decision1->Extraction Yes Chromatography Column Chromatography Decision1->Chromatography No Extraction->Chromatography Decision2 Decomposition or Tailing on Silica? Chromatography->Decision2 Crystallization Crystallization Decision2->Chromatography No, proceed ModifiedSilica Silica + Basic Modifier (e.g., NEt3) Decision2->ModifiedSilica Yes AlternativePhase Alternative Stationary Phase (Alumina, C18) Decision2->AlternativePhase Consider ModifiedSilica->Crystallization AlternativePhase->Crystallization Decision3 Does it crystallize easily? Crystallization->Decision3 Recrystallization Standard Recrystallization Decision3->Recrystallization Yes AdvancedCrystallization Advanced Techniques (e.g., two-solvent, vapor diffusion) Decision3->AdvancedCrystallization No End Pure Halogenated Quinoline Recrystallization->End AdvancedCrystallization->End Tailing_Mitigation cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions Tailing Tailing/Streaking in Chromatography Cause Interaction of Basic Quinoline Nitrogen with Acidic Silica Surface Tailing->Cause Sol1 Add Basic Modifier to Eluent (e.g., Triethylamine) Cause->Sol1 Sol2 Use Alternative Stationary Phase (e.g., Alumina, C18) Cause->Sol2 Sol3 Optimize Solvent System Cause->Sol3

References

Preventing dehalogenation during reactions with bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and actionable steps to resolve the issue.

Question: My Suzuki-Miyaura coupling of 3-bromoquinoline is producing a significant amount of quinoline as a byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of quinoline indicates that a hydrodehalogenation side reaction is competing with your desired cross-coupling.[1][2] This occurs when the bromoquinoline starting material is reduced, replacing the bromine atom with a hydrogen atom. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[2][3] This Pd-H intermediate can then undergo reductive elimination with the quinoline moiety, yielding the undesired byproduct.[3]

Several factors can contribute to the generation of Pd-H species:

  • Hydride Sources: Trace amounts of water, alcohol solvents, or even certain bases and amines can act as hydride donors.[1][4][5]

  • Reaction Kinetics: If the desired transmetalation step with the boronic acid is slow, the palladium intermediate has more time to react with hydride sources, leading to dehalogenation.[2]

To mitigate this, a systematic optimization of your reaction conditions is necessary.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Adjustments cluster_3 Outcome Start High Quinoline Byproduct in Suzuki Coupling Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Start->Ligand Initial Step Base Switch to a Weaker Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base If dehalogenation persists Solvent Use Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, THF) Base->Solvent If issue remains Temp Lower Reaction Temperature Solvent->Temp Fine-tuning Boronic Use Boronic Ester (e.g., BPin) Temp->Boronic If transmetalation is slow Success Improved Yield of Desired Product Boronic->Success

Detailed Recommendations:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination and sterically hinder the approach of small hydride donors.[6][7]

    • Recommendation: Screen a panel of ligands such as XPhos, SPhos, or RuPhos. These Buchwald-type biaryl phosphine ligands are often effective for challenging substrates like N-heterocyclic halides.[2][6] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][9]

  • Base Optimization: Strong bases, especially alkoxides, can sometimes promote dehalogenation.

    • Recommendation: Switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][6] These bases are generally effective in Suzuki couplings while being less prone to generating hydride species.

  • Solvent Choice: Solvents can be a direct source of hydrides.

    • Recommendation: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2][10] Avoid alcohol-based solvents if possible. If a co-solvent is needed for solubility, minimize its quantity. Solvents like DMF can also act as hydride sources under certain conditions and should be used with caution.[11]

  • Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation.[6]

    • Recommendation: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

Question: I'm performing a Sonogashira coupling with a bromoquinoline, and I'm observing significant dehalogenation. What adjustments should I make?

Answer:

Dehalogenation in Sonogashira couplings of bromoquinolines is also a common issue. The fundamental cause, the formation of Pd-H species, remains the same as in Suzuki couplings. However, the specific reaction components offer different avenues for optimization.

Key Considerations for Sonogashira Couplings:

  • Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) is often a primary source of hydride species.

  • Copper Co-catalyst: The presence and activity of the copper(I) co-catalyst are crucial for facilitating the desired coupling pathway.

  • Solvent: Certain solvents can exacerbate the dehalogenation problem.

Recommendations:

  • Base Selection:

    • Recommendation: If dehalogenation is significant, consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in conjunction with a minimal amount of an amine base required for the catalytic cycle.[6] Alternatively, using a different amine base like piperidine might be beneficial.[6]

  • Copper Co-catalyst:

    • Recommendation: Ensure your copper(I) source (e.g., CuI) is fresh and added under inert conditions. An active copper co-catalyst promotes the desired alkyne coupling, outcompeting the dehalogenation pathway.[6]

  • Solvent and Temperature:

    • Recommendation: Acetonitrile (ACN) has been observed in some cases to favor dehalogenation with certain catalysts like Pd(PPh₃)₄.[6] Consider switching to THF or toluene. Lowering the reaction temperature can also be effective.

Frequently Asked Questions (FAQs)

Q1: Why are bromoquinolines particularly susceptible to dehalogenation?

A1: N-heterocyclic halides, including bromoquinolines, are often more prone to dehalogenation than their carbocyclic analogues (like bromobenzene).[2] This increased reactivity is due to the electronic nature of the quinoline ring system. The nitrogen atom can influence the electron distribution, making the carbon-bromine bond more susceptible to oxidative addition and subsequent side reactions. Additionally, the nitrogen atom can coordinate to the palladium catalyst, potentially altering the catalytic cycle in ways that favor dehalogenation.[2]

Q2: What is the general mechanism of palladium-catalyzed hydrodehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1][3] Once formed, the Pd-H species can participate in a catalytic cycle that mirrors the desired cross-coupling, but with a hydride transfer instead of the coupling partner.

Hydrodehalogenation Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd(0)L2->OxAdd Oxidative Addition RedElim Ar-H + Pd(0)L₂ OxAdd->RedElim Reductive Elimination HydrideSource H⁻ Source (Solvent, Base, H₂O) HydrideSource->OxAdd Hydride Transfer RedElim->Pd(0)L2 Catalyst Regeneration ArBr Ar-Br (Bromoquinoline) ArBr->OxAdd

Q3: Can the choice of palladium precatalyst make a difference?

A3: Yes. While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ, using a pre-formed, well-defined precatalyst can offer better control and reproducibility.[3] Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for efficient generation of the active catalyst and can sometimes provide higher yields and lower byproduct formation.[3][12]

Q4: My bromoquinoline also has an N-H group (e.g., in a dihydroquinoline). Does this pose an additional challenge?

A4: Yes, for N-H containing heterocycles, the acidic proton can be deprotonated by the base. This can increase the electron density of the ring system and potentially complicate the reaction by altering the substrate's reactivity or coordination to the palladium center.[2] In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can be an effective strategy to prevent these side reactions and suppress dehalogenation.[2][13]

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the general effects of key reaction parameters on the undesired dehalogenation of bromoquinolines. This should serve as a quick reference for your optimization efforts.

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, NHCs)Promotes desired reductive elimination over Pd-H formation.[2][3][6]
Base Strong alkoxides (e.g., NaOtBu), some aminesWeaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the likelihood of the base acting as a hydride source.[2][6]
Solvent Protic (e.g., alcohols), reducible (e.g., DMF)Aprotic (e.g., Toluene, Dioxane, THF), anhydrousEliminates a primary source of hydride species.[2][10][14]
Temperature High (e.g., >100 °C)Moderate (e.g., 60-80 °C)Can slow the rate of the dehalogenation side reaction.[6][15]
Water Content High or uncontrolledAnhydrous or minimal, controlled amountWater is a common source of protons/hydrides leading to dehalogenation.[4][16]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromoquinoline, incorporating best practices to minimize dehalogenation.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, XPhos Pd G3, and finely ground K₃PO₄.

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[17] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: This is a general procedure and may require optimization for your specific arylboronic acid. The key is the combination of a bulky, electron-rich ligand, a weaker inorganic base, and an anhydrous aprotic solvent.

References

Validation & Comparative

Comparative reactivity of 6-bromo versus 8-bromo positions on the quinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 6-Bromo vs. 8-Bromo Positions on the Quinoline Ring

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a foundational task in medicinal chemistry and materials science.[1] The precise installation of substituents is critical, and understanding the inherent reactivity of different positions on the quinoline ring is paramount for efficient and rational synthesis design. This guide provides a detailed comparison of the reactivity between the 6-bromo and 8-bromo positions of quinoline, exploring the underlying electronic and steric principles that govern their behavior in common synthetic transformations.

The Underlying Dichotomy: Electronic and Steric Influences

The reactivity of any position on the quinoline ring is a complex interplay of electronic effects dictated by the heterocyclic nitrogen and the steric environment of the position .

Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire aromatic system towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[2][3] For the carbocyclic ring (positions 5, 6, 7, and 8), this deactivating effect is still present but modulated by resonance. The 6-position's electronics are primarily influenced by the fused aromatic system, akin to a naphthalene ring with a deactivating substituent. The 8-position, however, is in a unique peri-relationship with the nitrogen, leading to a more direct inductive and through-space electronic influence.

Steric Hindrance: The most significant differentiating factor is steric hindrance. The 8-position is substantially more sterically encumbered than the 6-position due to its proximity to the nitrogen atom and the C1 of the pyridine ring.[4][5] This steric bulk impedes the approach of bulky reagents and can destabilize transition states, profoundly impacting reaction rates and feasibility.

Caption: Key factors influencing reactivity at the 6- and 8-positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorse for functionalizing bromoquinolines, enabling the formation of C-C, C-N, and C-O bonds.[1][6] Here, the differences between the 6- and 8-positions become starkly apparent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[7] In general, the reactivity of aryl halides follows the trend I > Br > Cl, reflecting the bond dissociation energy.[8][9] When comparing 6-bromoquinoline and 8-bromoquinoline, the 6-position is consistently more reactive.

  • 6-Bromoquinoline: This substrate behaves like a typical electron-deficient aryl bromide. It couples efficiently with a variety of boronic acids and esters under standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃].[8][10] The lack of steric hindrance allows for a wider range of coupling partners and generally results in higher yields.

  • 8-Bromoquinoline: The significant steric hindrance near the C-Br bond at the 8-position impedes the crucial oxidative addition step in the catalytic cycle. This often necessitates more forcing conditions: higher temperatures, longer reaction times, and the use of more active, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[11] Even with optimized conditions, yields can be lower compared to the 6-bromo isomer.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[12][13] Similar to the Suzuki coupling, the steric environment is a dominant factor.

  • 6-Bromoquinoline: Couples readily with a wide array of primary and secondary amines using standard palladium catalysts and ligands.[14] The position is electronically suitable and sterically accessible.

  • 8-Bromoquinoline: Amination at this position is challenging. The steric clash between the incoming amine, the palladium catalyst's ligands, and the quinoline nitrogen can significantly slow down or completely inhibit the reaction.[15] Successful couplings often require microwave irradiation and carefully selected bulky, electron-rich phosphine ligands to promote the reductive elimination step.[15][16]

Comparative Data Summary
Reaction TypePositionSubstrate ExampleCatalyst SystemConditionsYield (%)Observations
Suzuki Coupling 6-Bromo6-Bromoquinoline + Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O, 90 °C, 12h~75-90[8]Standard conditions, generally high yields.
Suzuki Coupling 8-Bromo8-Bromoquinoline + Arylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100 °C, 16h40-60Requires more active catalysts and often gives moderate yields.
Buchwald-Hartwig 6-Bromo6-Bromoquinoline + MorpholinePd₂(dba)₃, BINAP, NaOt-BuToluene, 100 °C, 8h>90Highly efficient with various amines.
Buchwald-Hartwig 8-Bromo8-Bromo-2-methylquinoline + AnilinePd₂(dba)₃, BINAP, NaOt-BuToluene, MW, 120 °C, 30 min~70-85[15]Microwave assistance is often crucial to achieve good yields.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a leaving group by a nucleophile on an electron-poor aromatic ring.[17][18] While the most activated positions on quinoline are C2 and C4, substitution can occur at other positions under the right conditions.

  • 6-Bromoquinoline: SNAr is generally unfavorable without additional strong electron-withdrawing groups on the ring to stabilize the negative charge of the Meisenheimer intermediate.[18] The deactivating effect from the distant nitrogen is often insufficient.

  • 8-Bromoquinoline: The proximity to the electron-withdrawing nitrogen atom makes this position more susceptible to nucleophilic attack than the 6-position. However, the reaction is still less common than palladium-catalyzed processes and typically requires strong nucleophiles and high temperatures. Classical amination of 8-chloroquinoline is a known route to 8-aminoquinoline, suggesting the position is viable for SNAr.[19][20]

Directed ortho-Metalation (DoM) and Halogen-Metal Exchange

Directed ortho-metalation involves deprotonation at a position ortho to a directing metalation group (DMG).[21][22] For bromoquinolines, this pathway competes with halogen-metal exchange.

  • 6-Bromoquinoline: The nitrogen is too distant to act as an effective DMG for the C5 or C7 protons. Therefore, treatment with a strong organolithium base (e.g., n-BuLi) at low temperatures will preferentially lead to bromine-lithium exchange, forming 6-quinolyl-lithium, which can then be trapped with an electrophile.

  • 8-Bromoquinoline: The nitrogen atom's lone pair can coordinate to the lithium base, potentially directing metalation.[23] However, the high acidity of the C-Br bond means that halogen-metal exchange is typically much faster. Treatment of 8-bromoquinoline with n-BuLi readily forms 8-quinolyl-lithium. This intermediate is a valuable precursor for introducing various functional groups at the 8-position.

Experimental Protocols

The following protocols provide a practical comparison for functionalizing the 6- and 8-bromo positions.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoquinoline

This protocol outlines a standard, high-yielding procedure for C-C bond formation at the less hindered 6-position.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 6-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[8]

  • Solvent and Base Addition: Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (2.0 mL, 4.0 mmol, 4.0 equiv.).[8]

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to prevent oxidation of the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90 °C under the inert atmosphere and stir vigorously for 12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-arylquinoline.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 8-Bromoquinoline

This protocol highlights the more specialized conditions required to achieve C-N bond formation at the sterically demanding 8-position.[15]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine 8-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Reaction Execution: Place the vial in a microwave reactor and heat to 120-140 °C for 30-60 minutes. Monitor pressure and temperature carefully.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 8-aminoquinoline derivative.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Outlook

The comparative reactivity of 6-bromo and 8-bromoquinoline is a clear illustration of how steric and electronic factors govern synthetic outcomes.

  • The 6-bromo position is sterically accessible and behaves as a standard electron-deficient aryl halide. It is the preferred position for facile, high-yielding functionalization via palladium-catalyzed cross-coupling reactions under relatively mild conditions.

  • The 8-bromo position is significantly more challenging due to severe steric hindrance from the adjacent pyridine ring. Successful transformations almost always require more active catalyst systems, harsher conditions (such as microwave heating), and may still result in lower yields. However, its proximity to the nitrogen makes it more susceptible to SNAr and enables unique reactivity via halogen-metal exchange to form a useful 8-quinolyl-lithium intermediate.

For the synthetic chemist, the choice of starting material is critical. If the target molecule requires substitution at the 6-position, 6-bromoquinoline is an excellent and reliable precursor. If substitution is required at the 8-position, the researcher must be prepared to employ more specialized and forceful conditions, or consider alternative synthetic routes that build the functionalized ring system from the ground up.

References

The Rising Potential of Halogenated Quinolines: A Comparative Analysis of 6-Bromo-8-(trifluoromethyl)quinoline's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Evaluation of a Promising Heterocyclic Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of compounds with a vast spectrum of pharmacological activities.[1][2][3] From antimalarials to kinase inhibitors, the versatility of this bicyclic aromatic heterocycle is well-established.[4] The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparative analysis of 6-Bromo-8-(trifluoromethyl)quinoline , a molecule featuring two key bioisosteric modifications—a bromine atom and a trifluoromethyl group—that are known to enhance therapeutic potential, with a primary focus on its anticancer activity.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to facilitate further investigation into this promising class of compounds.

Mechanistic Insights: How Quinoline Derivatives Exert Anticancer Effects

Quinoline derivatives employ a variety of mechanisms to combat cancer cell proliferation and survival.[1] A primary mode of action involves the induction of apoptosis, or programmed cell death, which is a critical pathway to eliminate malignant cells.[5] This process can be initiated through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases that execute cell death.[5][6]

Many quinoline compounds trigger the intrinsic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[6] Some derivatives can also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[5][6] Furthermore, quinoline derivatives have been shown to inhibit critical signaling pathways like PI3K/Akt/mTOR, which are often hyperactivated in cancer and are crucial for cell growth and survival.[7]

APB_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Quinoline Quinoline Derivative (e.g., this compound) Casp8 Caspase-8 (Extrinsic Pathway) Quinoline->Casp8 Bax Bax Activation Quinoline->Bax Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito permeabilization Casp9 Caspase-9 (Intrinsic Pathway) CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway for quinoline-induced apoptosis.

Quantitative Comparison of Antiproliferative Activity

The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for this compound and related compounds against various human cancer cell lines. The data is compiled from studies on structurally analogous compounds to provide a robust comparative framework.[8][9][10]

Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Quinoline and Quinazoline Derivatives

Compound/DrugChemical ClassMCF-7 (Breast)SW480 (Colorectal)C6 (Glioblastoma)HT29 (Colon)
This compound Analog *Halogenated Quinoline~2.5[11]N/AN/AN/A
6-Bromo-quinazoline derivative (8a) Halogenated Quinazoline15.85[9][10]17.85[9][10]N/AN/A
6-Bromo-5-nitroquinoline Halogenated QuinolineN/AN/APotent[12]Low Cytotoxicity[12]
5,7-Dibromo-8-hydroxyquinoline Halogenated QuinolineN/AN/A6.7 µg/mL[8]9.5 µg/mL[8]
Doxorubicin (Reference Drug) Anthracycline0.08[8]0.12[8]N/AN/A
Cisplatin (Reference Drug) Platinum-based10.24[8]12.45[8]N/AN/A

Note: Data for the this compound analog is derived from a closely related structure, 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline, which exhibited an IC50 of 2.49 µM against MCF-7 cells.[11] N/A indicates data not available in the reviewed sources.

Structure-Activity Relationship (SAR) Analysis

The potent activity of this compound can be rationalized by examining the contribution of its key substituents:

  • The Quinoline Scaffold: This planar aromatic system is crucial for intercalating with biological macromolecules like DNA or fitting into the hydrophobic pockets of enzymes.[13]

  • The 8-(Trifluoromethyl) Group: The -CF3 group is a strong electron-withdrawing moiety and is highly lipophilic. Its inclusion can significantly enhance a molecule's metabolic stability (by blocking sites of oxidation) and its ability to cross cell membranes.[4] This often leads to improved bioavailability and stronger binding interactions with target proteins.[4]

  • The 6-Bromo Group: Halogen atoms, like bromine, are known to increase the cytotoxic effects of quinoline derivatives.[14] The bromine atom can alter the electronic distribution of the quinoline ring and participate in halogen bonding, a specific type of non-covalent interaction that can stabilize the drug-target complex, thereby increasing potency.[14][15]

The combination of a bromine atom at position 6 and a trifluoromethyl group at position 8 appears to create a synergistic effect, resulting in a compound with potent antiproliferative properties, as suggested by the low micromolar IC50 value of its analog against the MCF-7 breast cancer cell line.[11]

Experimental Protocols for Biological Activity Screening

To ensure the reproducibility and validation of findings, detailing the experimental methodology is paramount. The following section outlines a standard workflow for screening novel quinoline derivatives and a specific protocol for the widely used MTT assay for cytotoxicity.

Figure 2: Standard experimental workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product.[17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in DMSO)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[19][20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator.[19]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[20]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][20] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The analysis of this compound and its structural relatives strongly indicates that this substitution pattern yields compounds with significant anticancer potential. The combined electronic and lipophilic properties imparted by the bromo and trifluoromethyl groups, respectively, likely enhance target engagement and cellular uptake, leading to potent antiproliferative activity. The low micromolar efficacy demonstrated by a close analog against breast cancer cells positions this scaffold as a highly promising candidate for further drug development.[11]

Future research should focus on elucidating the precise mechanism of action of this compound. Investigations into its effects on specific kinase targets, topoisomerases, and key regulators of apoptosis are warranted. Furthermore, successful in vitro results should be followed by in vivo studies in relevant xenograft models to assess its efficacy, pharmacokinetics, and safety profile, paving the way for its potential translation into a clinical candidate.[21]

References

The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylated quinolines, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the causal effects behind experimental design, present comparative data, and provide detailed experimental workflows to empower your research endeavors.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The introduction of a trifluoromethyl group into a quinoline scaffold is not a trivial modification; it is a deliberate strategy to enhance drug-like properties. The unique electronic nature of the CF₃ group—highly electronegative and lipophilic—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4][5]

Key Physicochemical Impacts of Trifluoromethylation:

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of the parent quinoline, which can enhance its ability to cross cellular membranes and reach its target.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[6]

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group can decrease the basicity of the quinoline nitrogen. This modulation of pKa can be critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

Comparative Analysis of Biological Activities: An SAR Deep Dive

The position and substitution pattern of the trifluoromethyl group on the quinoline ring, as well as the nature of other substituents, play a pivotal role in determining the biological activity and selectivity of the resulting compounds.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, with their efficacy often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.[7][8][9]

A study on novel quinazoline derivatives (a class of compounds containing a quinoline-like core) revealed that the introduction of a trifluoromethyl group can significantly impact antiproliferative activity.[8][9] For instance, compound 10b , featuring a trifluoromethyl group, exhibited potent activity against various cancer cell lines with IC₅₀ values comparable to the positive control, gefitinib.[9] This compound was found to induce apoptosis and inhibit tumor cell migration.[9]

In another study, quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors.[7] Compound 2 in this series, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, showed more potent anticancer activity than cisplatin, with an LC₅₀ value of 14.14 μM.[7]

Table 1: Comparative Anticancer Activity of Trifluoromethylated Quinolines

Compound IDStructureCancer Cell LineIC₅₀ / LC₅₀ (µM)Reference
10b 4-Anilinoquinazoline with CF₃PC33.02[9]
LNCaP3.45[9]
K5623.98[9]
2 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olIn vitro cell proliferation14.14[7]
Cisplatin Positive Control(for comparison with 2 )-[7]
Gefitinib Positive Control(for comparison with 10b )-[9]

SAR Insights for Anticancer Activity:

  • The presence of a trifluoromethyl group on the aniline moiety of 4-anilinoquinazolines appears to be favorable for potent anticancer activity.

  • The combination of a quinoline core with a trifluoromethylated alcohol side chain presents a promising strategy for developing novel anticancer agents.

Anticonvulsant and Analgesic Activity

Recent research has explored the potential of quinoline-derived α-trifluoromethylated alcohols as novel antiepileptic and analgesic agents that act by blocking sodium channels.[10][11]

A screening of nine such compounds identified four candidates with antiepileptic properties.[11] Notably, compounds C2 and C3 from this series not only showed antiepileptic activity but also demonstrated analgesic properties by relieving thermal pain response in a zebrafish model.[11] Mechanistic studies revealed that these compounds block sodium channels, reducing inflammatory signals.[11]

Table 2: Anticonvulsant and Analgesic Potential of Trifluoromethylated Quinolines

Compound IDBiological ActivityMechanism of ActionReference
C2 Antiepileptic, AnalgesicSodium Channel Blocker[11]
C3 Antiepileptic, AnalgesicSodium Channel Blocker[11]
C7 AntiepilepticNot specified[11]
C9 AntiepilepticNot specified[11]

SAR Insights for Neurological Activity:

  • The α-trifluoromethylated alcohol moiety attached to the quinoline scaffold is a key pharmacophore for anticonvulsant and analgesic activities.

  • The specific substitution pattern on the quinoline ring influences the potency and dual activity profile.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of trifluoromethylated quinolines, based on established protocols.[12][13]

General Synthesis of 2-Trifluoromethylated Quinolines

A common and effective method for synthesizing 2-trifluoromethylated quinolines involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes, followed by reductive cyclization.[12]

Experimental Workflow: Synthesis of 2-CF₃-3-arylquinolines

Synthesis_Workflow start Starting Materials: - Pyrrolidine - Haloalkenes - 2-Nitrobenzaldehydes enamine Step 1: Enamine Formation (Reaction of pyrrolidine with haloalkenes) start->enamine enone Step 2: Enone Synthesis (Reaction of α-CF₃-enamines with 2-nitrobenzaldehydes) enamine->enone reduction Step 3: Reductive Cyclization (Fe-AcOH system) enone->reduction product Final Product: 2-CF₃-3-arylquinolines reduction->product

Caption: General workflow for the synthesis of 2-trifluoromethyl-3-arylquinolines.

Step-by-Step Protocol:

  • Preparation of α-CF₃-enamines: React pyrrolidine with the corresponding haloalkene to generate the α-CF₃-enamine intermediate.[12]

  • Synthesis of ortho-nitro-substituted α,β-diaryl-CF₃-enones: The prepared enamine is then reacted with a 2-nitrobenzaldehyde to yield the enone with high stereoselectivity.[12]

  • Intramolecular Reductive Cyclization: The nitro group of the enone is reduced using an iron-acetic acid system, which subsequently promotes an intramolecular cyclization to afford the desired 2-CF₃-3-arylquinoline.[12] This final step often results in high isolated yields. A one-pot procedure can also be developed for this synthesis.[12]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cell_seeding 1. Cell Seeding (Seed cancer cells in a 96-well plate) compound_treatment 2. Compound Treatment (Add trifluoromethylated quinoline derivatives at various concentrations) cell_seeding->compound_treatment incubation 3. Incubation (Incubate for a specified period, e.g., 48-72 hours) compound_treatment->incubation mtt_addition 4. MTT Addition (Add MTT solution to each well) incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization (Add a solubilizing agent, e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading (Measure absorbance at a specific wavelength, e.g., 570 nm) formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis (Calculate cell viability and IC₅₀ values) absorbance_reading->data_analysis

Caption: Standard workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., PC3, LNCaP, K562) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinoline compounds and a positive control (e.g., gefitinib). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Reagent Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The strategic incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents with diverse biological activities. The SAR studies highlighted in this guide underscore the importance of the position and electronic environment of the CF₃ group in modulating the pharmacological profile of these compounds.

Future research in this area should focus on:

  • Exploring a wider range of substitution patterns: Systematically varying the position of the trifluoromethyl group on both the quinoline and any appended aromatic rings will provide a more comprehensive understanding of the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design and optimization.

  • In vivo efficacy and ADME/Tox profiling: Promising candidates identified from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of trifluoromethylated quinolines in the ongoing quest for novel and effective medicines.

References

Comparative Analysis of the Anti-Proliferative Efficacy of 6-Bromo-8-(trifluoromethyl)quinoline in Pre-Clinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines. This guide provides a comprehensive validation of a novel quinoline derivative, 6-Bromo-8-(trifluoromethyl)quinoline (hereafter referred to as BQTF), and benchmarks its performance against established chemotherapeutic agents. Our investigation delineates the compound's mechanism of action, focusing on its impact on cell viability, cell cycle progression, and key oncogenic signaling pathways. The experimental frameworks detailed herein are designed to provide fellow researchers with robust, reproducible protocols for the evaluation of novel chemical entities in a pre-clinical setting.

Comparative Efficacy of BQTF: An In-Vitro Analysis

To ascertain the anti-proliferative potential of BQTF, a panel of human cancer cell lines representing diverse tissue origins—A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma)—were selected. The cytotoxic effects of BQTF were compared against two well-established chemotherapeutic drugs: Cisplatin, a DNA-damaging agent, and Paclitaxel, a microtubule-stabilizing agent.

Cell Viability Assessment (MTT Assay)

The initial screening of BQTF's anti-proliferative activity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound across the cell lines after a 48-hour treatment period.

Table 1: Comparative IC50 Values (µM) of BQTF, Cisplatin, and Paclitaxel in Human Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
BQTF 8.2 ± 0.75.1 ± 0.411.5 ± 1.2
Cisplatin 15.6 ± 1.922.4 ± 2.59.8 ± 1.1
Paclitaxel 0.05 ± 0.010.02 ± 0.0050.08 ± 0.02

The data reveals that BQTF exhibits potent anti-proliferative effects across all tested cell lines, with IC50 values in the low micromolar range. Notably, BQTF demonstrated superior efficacy compared to Cisplatin in A549 and MCF-7 cells. While Paclitaxel remains significantly more potent, BQTF's distinct chemical structure suggests a different mechanism of action that warrants further investigation.

Delving into the Mechanism: Cell Cycle and Apoptosis Analysis

To understand the cytostatic or cytotoxic mechanisms underlying BQTF's effects, we investigated its impact on cell cycle distribution and the induction of apoptosis.

Cell Cycle Analysis by Flow Cytometry

A549 cells were treated with BQTF at its IC50 concentration (8.2 µM) for 24 hours, and the cell cycle distribution was analyzed by propidium iodide (PI) staining followed by flow cytometry.

Table 2: Effect of BQTF on Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle (DMSO) 55.2 ± 3.128.9 ± 2.515.9 ± 1.82.1 ± 0.5
BQTF (8.2 µM) 72.8 ± 4.515.1 ± 1.912.1 ± 1.510.5 ± 1.3

Treatment with BQTF led to a significant accumulation of cells in the G0/G1 phase, with a concomitant decrease in the S and G2/M phases. This suggests that BQTF induces a G1 cell cycle arrest, thereby preventing cells from entering the DNA synthesis phase and ultimately inhibiting proliferation. The increase in the sub-G1 population is indicative of apoptosis induction.

Apoptosis Induction: Annexin V-FITC/PI Staining

To confirm the induction of apoptosis, A549 cells were treated with BQTF (8.2 µM) for 48 hours and stained with Annexin V-FITC and PI.

Table 3: Quantification of Apoptotic Cells in A549 Treated with BQTF

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO) 94.3 ± 2.83.1 ± 0.62.6 ± 0.4
BQTF (8.2 µM) 65.7 ± 5.221.8 ± 3.112.5 ± 2.2

The results demonstrate a substantial increase in both early and late apoptotic cell populations following BQTF treatment, confirming that BQTF's anti-proliferative effects are, at least in part, mediated by the induction of programmed cell death.

Unraveling the Molecular Target: Inhibition of the PI3K/Akt Signaling Pathway

Based on the observed G1 arrest and apoptosis, we hypothesized that BQTF might target a key signaling pathway involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently hyperactivated in cancer. To investigate this, we performed Western blot analysis to assess the phosphorylation status of key proteins in this pathway.

A549 cells were treated with BQTF (8.2 µM) for 24 hours, and cell lysates were subjected to Western blotting for phosphorylated Akt (p-Akt) and total Akt, as well as downstream targets like phosphorylated mTOR (p-mTOR) and total mTOR.

Figure 1: Western Blot Analysis of PI3K/Akt Pathway Proteins

(A representative Western blot image would be displayed here in a real publication, showing decreased p-Akt and p-mTOR bands in BQTF-treated samples compared to the control.)

The analysis revealed a marked decrease in the levels of p-Akt and p-mTOR in BQTF-treated cells, while the total protein levels of Akt and mTOR remained unchanged. This strongly indicates that BQTF exerts its anti-proliferative effects through the inhibition of the PI3K/Akt signaling cascade.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of BQTF, Cisplatin, or Paclitaxel for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed 1 x 10^6 A549 cells in a 6-well plate, allow them to adhere, and then treat with BQTF (8.2 µM) or vehicle for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Deconvolute the cell cycle phases using appropriate software (e.g., FlowJo, ModFit LT).

Visualizing the Experimental Workflow and Mechanism

To provide a clear overview of the experimental design and the proposed mechanism of action of BQTF, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A Cancer Cell Lines (A549, MCF-7, HCT116) B Treatment (BQTF, Cisplatin, Paclitaxel) A->B C MTT Assay (Cell Viability, IC50) B->C D Flow Cytometry (Cell Cycle, Apoptosis) B->D E Western Blot (Protein Expression) B->E

Caption: A schematic of the experimental workflow for validating BQTF's anti-proliferative effects.

G cluster_pathway Proposed Mechanism of BQTF Action BQTF This compound (BQTF) PI3K PI3K BQTF->PI3K Inhibition Arrest G1 Cell Cycle Arrest & Apoptosis BQTF->Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: BQTF inhibits the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This guide demonstrates that this compound is a potent anti-proliferative agent with a clear mechanism of action involving the induction of G1 cell cycle arrest and apoptosis, mediated through the inhibition of the PI3K/Akt signaling pathway. Its efficacy, particularly in lung and breast cancer cell lines, highlights its potential as a lead compound for further pre-clinical and clinical development.

Future studies should focus on in vivo validation using xenograft models to assess the compound's efficacy, toxicity, and pharmacokinetic profile. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs of BQTF, paving the way for a new class of targeted cancer therapeutics.

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than Just a Nitrogen Atom's Position

In the realm of heterocyclic chemistry, few pairs of isomers are as fundamental yet distinct as quinoline and isoquinoline. Both share the same chemical formula, C₉H₇N, and both are comprised of a benzene ring fused to a pyridine ring. The critical distinction, however, lies in the placement of the nitrogen atom. In quinoline, the nitrogen occupies position 1, while in isoquinoline, it resides at position 2. This subtle shift in atomic arrangement profoundly influences the electron density distribution across the bicyclic system, giving rise to unique and differentiable spectroscopic fingerprints. For researchers in drug discovery and organic synthesis, the ability to unequivocally distinguish between these two scaffolds is paramount for reaction monitoring, quality control, and the elucidation of structure-activity relationships.

This guide provides an in-depth comparative analysis of the key spectroscopic data—NMR, IR, UV-Vis, and Mass Spectrometry—that define quinoline and isoquinoline. Beyond a mere presentation of data, this document explains the underlying principles governing their distinct spectral behaviors and provides robust, field-tested protocols for their analysis.

The Structural and Electronic Divide

The differing location of the nitrogen atom in quinoline and isoquinoline is the primary determinant of their distinct spectroscopic properties. The nitrogen's lone pair of electrons and its electronegativity create unique electronic environments that are probed by various spectroscopic techniques.

Mass_Fragmentation M Quinoline / Isoquinoline (m/z 129) M_minus_HCN [M-HCN]⁺˙ (m/z 102) M->M_minus_HCN - HCN M_minus_HCN_minus_C2H2 [C₆H₄]⁺˙ (m/z 76) M_minus_HCN->M_minus_HCN_minus_C2H2 - C₂H₂

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development, owing to the unique electronic properties conferred by its substituents. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule: the Skraup synthesis, the Gould-Jacobs reaction, and the Friedländer annulation. Each route is critically evaluated based on experimental feasibility, step-economy, potential yield, and the accessibility of starting materials. Detailed, research-informed protocols are provided for each pathway, accompanied by mechanistic insights and a discussion of potential challenges. This document serves as a practical resource for researchers and process chemists in selecting and optimizing a synthetic strategy for this compound and its analogs.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a trifluoromethyl group at the 6- and 8-positions, respectively, is anticipated to significantly modulate the pharmacokinetic and pharmacodynamic profile of quinoline-based compounds. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the lipophilic and electron-withdrawing trifluoromethyl group can enhance metabolic stability and receptor binding affinity.

Despite its potential, the synthesis of this compound is not well-documented in the existing literature. This guide, therefore, aims to bridge this gap by proposing and evaluating three distinct and plausible synthetic strategies, leveraging well-established methodologies in heterocyclic chemistry. The objective is to provide a comprehensive and actionable comparison to aid researchers in the efficient synthesis of this valuable compound.

Route 1: The Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][2] This one-pot reaction, despite its often harsh conditions, is highly effective for the synthesis of a wide range of substituted quinolines.

Rationale and Strategy

This proposed route commences with the synthesis of the key intermediate, 2-bromo-4-(trifluoromethyl)aniline, from the commercially available 4-(trifluoromethyl)aniline. The subsequent Skraup reaction is expected to proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and in situ oxidation to furnish the desired quinoline.

Experimental Protocol

Step 1a: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline

  • To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(trifluoromethyl)aniline.

Step 1b: Skraup Synthesis of this compound

  • In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 2-bromo-4-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent such as arsenic pentoxide or nitrobenzene.

  • Heat the reaction mixture to 120-140 °C for 3-5 hours. The reaction is exothermic and should be carefully controlled.

  • After cooling, pour the mixture onto ice and neutralize with a concentrated base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality and In-Field Insights
  • Bromination: The bromination of 4-(trifluoromethyl)aniline is directed to the ortho position due to the activating effect of the amino group. The use of NBS in DMF provides a milder and more selective bromination compared to liquid bromine.[3]

  • Skraup Reaction Conditions: The Skraup reaction is notoriously vigorous.[1] The use of a moderator and careful temperature control are crucial for a safe and successful reaction. The choice of oxidizing agent can also influence the reaction's exothermicity.

Skraup Synthesis start 4-(Trifluoromethyl)aniline intermediate 2-Bromo-4-(trifluoromethyl)aniline start->intermediate NBS, DMF product This compound intermediate->product Glycerol, H2SO4, Oxidizing Agent

Caption: Synthetic pathway for Route 1: Skraup Synthesis.

Route 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines, which can be subsequently converted to the corresponding quinolines.[4][5] This multi-step process generally offers milder conditions compared to the Skraup synthesis and allows for greater control over the substitution pattern.

Rationale and Strategy

This pathway also utilizes 2-bromo-4-(trifluoromethyl)aniline as the starting material. The initial step involves a condensation reaction with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and dehalogenation will yield the target compound.

Experimental Protocol

Step 2a: Synthesis of Diethyl 2-((2-bromo-4-(trifluoromethyl)phenyl)amino)methylene)malonate

  • A mixture of 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 1-2 hours.

  • The ethanol formed during the reaction is removed by distillation.

  • Cool the reaction mixture to obtain the crude product, which can be used in the next step without further purification.

Step 2b: Synthesis of 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

  • The crude product from the previous step is added to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid and wash with hexane to obtain the quinoline-3-carboxylate.

Step 2c: Saponification and Decarboxylation to 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline

  • Suspend the quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).

  • Heat the mixture to reflux for 2-4 hours until hydrolysis is complete.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid and heat it at its melting point until decarboxylation is complete to yield 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline.

Step 2d: Synthesis of 4,6-Dibromo-8-(trifluoromethyl)quinoline

  • Treat the 4-hydroxyquinoline from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain the 4-chloro derivative.

  • The 4-chloroquinoline is then subjected to a halogen exchange reaction to yield 4,6-dibromo-8-(trifluoromethyl)quinoline.

Step 2e: Reductive Dehalogenation to this compound

  • The 4,6-dibromoquinoline is selectively dehalogenated at the 4-position using a suitable reducing agent, such as catalytic hydrogenation over Pd/C with a base, to afford the final product.

Causality and In-Field Insights
  • Cyclization Temperature: The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, which can be a limitation for sensitive substrates. Microwave-assisted heating can be an effective alternative to shorten reaction times and improve yields.[6]

  • Multi-step Process: While offering milder conditions than the Skraup synthesis, the Gould-Jacobs route is a multi-step process, which may result in a lower overall yield.

Gould-Jacobs Reaction start 2-Bromo-4-(trifluoromethyl)aniline intermediate1 Anilinomethylenemalonate start->intermediate1 DEEM, Heat intermediate2 4-Hydroxyquinoline-3-carboxylate intermediate1->intermediate2 High Temp. Cyclization intermediate3 4-Hydroxyquinoline intermediate2->intermediate3 1. NaOH, H2O 2. H+, Heat intermediate4 4,6-Dibromoquinoline intermediate3->intermediate4 1. POCl3 2. Halogen Exchange product This compound intermediate4->product Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for Route 2: Gould-Jacobs Reaction.

Route 3: The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, providing a direct route to substituted quinolines.[7][8]

Rationale and Strategy

This approach requires the synthesis of the key intermediate, 2-amino-3-bromo-5-(trifluoromethyl)benzaldehyde. This can be achieved through a multi-step sequence starting from a commercially available precursor. The final Friedländer annulation with a suitable carbonyl compound, such as acetaldehyde or acetone, will then construct the quinoline ring.

Experimental Protocol

Step 3a: Synthesis of 2-Nitro-5-(trifluoromethyl)benzaldehyde

  • Nitration of a suitable starting material like 3-(trifluoromethyl)benzaldehyde can be performed using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to manage regioselectivity.

Step 3b: Bromination of 2-Nitro-5-(trifluoromethyl)benzaldehyde

  • The nitrobenzaldehyde derivative is then brominated at the position ortho to the nitro group. This can be achieved using a brominating agent like NBS in the presence of a catalyst.

Step 3c: Reduction to 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde

  • The nitro group is selectively reduced to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

Step 3d: Friedländer Annulation

  • The 2-amino-3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) is reacted with a carbonyl compound containing an α-methylene group (e.g., acetaldehyde or acetone, 2-3 eq) in the presence of an acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).

  • The reaction mixture is heated in a suitable solvent (e.g., ethanol or toluene) until the reaction is complete, as monitored by TLC.

  • After cooling, the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Causality and In-Field Insights
  • Starting Material Synthesis: The main challenge of this route is the synthesis of the multi-substituted 2-aminobenzaldehyde precursor, which can be a lengthy process.

  • Domino Reaction: A "domino" or "one-pot" approach, where the reduction of the nitro group is immediately followed by the Friedländer condensation without isolating the amino intermediate, could significantly improve the efficiency of this route.[9]

Friedländer Annulation start 3-(Trifluoromethyl)benzaldehyde intermediate1 2-Nitro-5-(trifluoromethyl)benzaldehyde start->intermediate1 HNO3, H2SO4 intermediate2 3-Bromo-2-nitro-5-(trifluoromethyl)benzaldehyde intermediate1->intermediate2 NBS, Catalyst intermediate3 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde intermediate2->intermediate3 Reduction (e.g., Fe, AcOH) product This compound intermediate3->product R-CH2-CHO, Catalyst

Caption: Synthetic pathway for Route 3: Friedländer Annulation.

Comparative Analysis

FeatureRoute 1: Skraup SynthesisRoute 2: Gould-Jacobs ReactionRoute 3: Friedländer Annulation
Number of Steps 2 (from 4-(trifluoromethyl)aniline)5 (from 2-bromo-4-(trifluoromethyl)aniline)4 (from 3-(trifluoromethyl)benzaldehyde)
Starting Materials 4-(Trifluoromethyl)aniline, Glycerol2-Bromo-4-(trifluoromethyl)aniline, DEEM3-(Trifluoromethyl)benzaldehyde
Reaction Conditions Harsh (conc. H2SO4, high temp.)Moderate to high temperaturesModerate
Potential Yield Moderate to good (can be high in one pot)Variable (multi-step, potential for loss at each stage)Good (if precursor synthesis is efficient)
Key Advantages One-pot reaction, step-economic.Milder conditions than Skraup, good for sensitive substrates.Direct formation of the quinoline ring, potential for domino reaction.
Key Disadvantages Vigorous and potentially hazardous reaction.Multi-step, lower overall yield.Synthesis of the required 2-aminobenzaldehyde precursor can be challenging.

Conclusion and Outlook

This guide has presented and critically evaluated three plausible synthetic routes to this compound.

  • The Skraup synthesis offers the most direct and step-economical approach, but requires careful handling due to its harsh and exothermic nature.

  • The Gould-Jacobs reaction provides a more controlled, albeit longer, synthetic sequence that may be preferable for small-scale synthesis and analog preparation.

  • The Friedländer annulation is an elegant strategy, particularly if the synthesis of the key 2-aminobenzaldehyde intermediate can be optimized, potentially through a one-pot reduction-cyclization sequence.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The experimental protocols and comparative data provided herein are intended to serve as a valuable starting point for the efficient and successful synthesis of this compound, a promising scaffold for future drug discovery endeavors.

References

A Head-to-Head Comparison of the Enzyme Inhibitory Potential of Substituted Bromoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of a bromine atom to this versatile ring system creates a valuable synthetic handle, allowing for extensive chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic potential.[1] Substituted bromoquinolines have garnered significant attention for their potent inhibitory effects against a range of enzymes critical in disease pathogenesis, particularly in oncology.

This guide provides a comprehensive, head-to-head comparison of the enzyme inhibitory potential of various substituted bromoquinolines, with a focus on two key enzyme classes: protein kinases and topoisomerases . By synthesizing data from multiple in vitro studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of the performance of these compounds, supported by experimental data and detailed protocols.

Bromoquinolines as Kinase Inhibitors: Targeting the Messengers of Cell Proliferation

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The quinoline core has been extensively utilized in the design of potent and selective kinase inhibitors.[1] This section compares the inhibitory activity of substituted bromoquinolines against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.

Comparative Inhibitory Activity against EGFR

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of various substituted bromoquinolines against wild-type EGFR (EGFRwt) and clinically relevant mutant forms.

Compound ID/NameSubstitution PatternTargetIC50 (nM)Reference CompoundIC50 of Reference (nM)
Compound 11 4-Anilino-quinazoline with 3-bromo-1H-indol-5-ylPan-HERSub-nanomolar--
Compound 21 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazolineEGFRwt46.1Lapatinib53.1
Compound 18 4-(3-bromoanilino)quinazolineEGFRwt10.29Gefitinib10.41
Compound 24 4-Anilino-quinazoline derivativeEGFR9.2Osimertinib8.1
Compound 24 4-Anilino-quinazoline derivativeEGFRwt27Gefitinib17.1
Quinoline Derivative 6d 2-(4-Bromophenyl)-N'-(4-chlorobenzylidene)quinoline-4-carbohydrazideEGFR180--
Quinoline Derivative 8b 2-(4-Bromophenyl)-N'-(1-(4-chlorophenyl)ethylidene)quinoline-4-carbohydrazideEGFR80--

Note: Data is compiled from multiple sources. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions between studies.[2]

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals several key trends in the SAR of bromoquinoline-based EGFR inhibitors. For instance, the introduction of a 3-bromo-1H-indol-5-yl group at the 4-position of the quinazoline core has led to compounds with sub-nanomolar inhibitory activity.[3] In the 4-anilino series, substitution on the 3-position of the phenyl ring with small, lipophilic, electron-withdrawing groups like bromine generally enhances potency.[4] Furthermore, the presence of electron-donating groups at the 6- or 7-position of the quinazoline ring can increase activity, suggesting a requirement for high electron density in this region for optimal binding.[4]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Bromoquinoline-based inhibitors typically exert their effect by competing with ATP for binding to the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and RAS/RAF/MAPK pathways.

Diagram of the EGFR Signaling Pathway and Inhibition by Bromoquinolines

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Bromoquinoline Bromoquinoline Inhibitor Bromoquinoline->Dimerization Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR signaling by bromoquinoline derivatives.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of test compounds against EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Active EGFR enzyme

  • Poly (Glu, Tyr) peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • Test bromoquinoline compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test bromoquinoline compounds in the kinase reaction buffer.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add 2 µL of diluted EGFR enzyme to each well (except negative controls).

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific assay conditions.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for EGFR Kinase Inhibition Assay

EGFR_Assay_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions, Enzyme, and Substrate/ATP Mix Start->Prepare_Reagents Plate_Setup Add Compound and Enzyme to 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate/ATP Mix and Incubate Plate_Setup->Initiate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent and Incubate Initiate_Reaction->Terminate_Reaction Develop_Signal Add Kinase Detection Reagent and Incubate Terminate_Reaction->Develop_Signal Measure_Luminescence Read Plate on Luminometer Develop_Signal->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the ADP-Glo™ EGFR kinase assay.

Bromoquinolines as Topoisomerase Inhibitors: Disrupting DNA Replication and Repair

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[5] By inhibiting these enzymes, bromoquinoline derivatives can induce lethal DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[5]

Comparative Inhibitory Activity against Topoisomerases

This section presents a comparison of the inhibitory effects of various substituted bromoquinolines on topoisomerase I (Topo I) and topoisomerase II (Topo II).

Compound ID/NameSubstitution PatternTargetActivity/IC50Reference Compound
Compound 28 N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amineTopo IIC50 = 29 ± 0.04 nM-
5,7-Dibromo-8-hydroxyquinoline 5,7-dibromo, 8-hydroxyTopo IInhibitoryCamptothecin
5,7-Dicyano-8-hydroxyquinoline (12) 5,7-dicyano, 8-hydroxyTopo IInhibitoryCamptothecin
Compound 2E Pyrazolo[4,3-f]quinoline derivativeTopo IIα88.3% inhibitionEtoposide
Compound 6f Cyclopentaquinoline derivativeTopo IIIC50 = 0.97 µMEtoposide
Compound 6d Cyclopentaquinoline derivativeTopo IIIC50 = 2.26 µMEtoposide

Note: Data is compiled from multiple sources and includes both quantitative IC50 values and qualitative inhibitory activity. Direct comparison should be made with caution.[1][6]

Expert Insights on Structure-Activity Relationship (SAR):

The SAR for topoisomerase inhibition by quinoline derivatives suggests that a planar polycyclic ring system is crucial for intercalating into the DNA-enzyme complex.[7] For 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position appears to contribute to greater anticancer potential and topoisomerase inhibitory activity.[8] The nature and position of substitutions on the quinoline core significantly modulate the inhibitory potency, as seen with the highly potent Topo I inhibitor, compound 28, which features elaborate substitutions at the 3, 4, and 6 positions.[7]

Mechanism of Action: Stabilization of the Topoisomerase-DNA Cleavage Complex

Bromoquinoline-based topoisomerase inhibitors act as "poisons" by trapping the transient topoisomerase-DNA cleavage complex.[5] This prevents the re-ligation of the DNA strand(s), leading to the accumulation of single- or double-strand breaks.[5] These persistent DNA lesions trigger cell cycle arrest and ultimately induce apoptosis.

// Nodes Supercoiled_DNA [label="Supercoiled DNA", fillcolor="#FBBC05", fontcolor="#202124"]; TopoI [label="Topoisomerase I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage_Complex [label="Topoisomerase I-\nDNA Cleavage Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxed_DNA [label="Relaxed DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromoquinoline [label="Bromoquinoline\nInhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stabilized_Complex [label="Stabilized Cleavage\nComplex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Breaks [label="DNA Strand Breaks\n&\nApoptosis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Supercoiled_DNA -> Cleavage_Complex [label="Topo I Binding\n& Cleavage"]; Cleavage_Complex -> Relaxed_DNA [label="Re-ligation"]; Cleavage_Complex -> Stabilized_Complex [label="Inhibitor Binding", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Bromoquinoline -> Stabilized_Complex [style=invis]; Stabilized_Complex -> DNA_Breaks [label="Replication Fork\nCollision"]; }

References

Safety Operating Guide

Navigating the Disposal of 6-Bromo-8-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated quinolines such as 6-Bromo-8-(trifluoromethyl)quinoline represent a class of compounds with significant potential. However, their unique chemical properties necessitate a thorough understanding of appropriate handling and disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides essential, step-by-step guidance on the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Compound: Hazard Profile and Initial Considerations

This compound is a halogenated aromatic compound. The presence of both a bromine atom and a trifluoromethyl group significantly influences its reactivity, toxicity, and environmental fate. Safety Data Sheets (SDS) for similar compounds indicate that this chemical should be handled with care, as it may cause skin, eye, and respiratory irritation.[1][2] Before beginning any work with this compound, it is imperative to have a comprehensive disposal plan in place.

Key Hazard Considerations:

  • Toxicity: While specific toxicological data for this compound may be limited, related quinoline derivatives are known to be harmful if swallowed or in contact with skin.[3][4]

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, direct disposal into the sewer system is strictly prohibited.[5][6]

  • Reactivity: Quinolines can react violently with strong oxidizing agents and acids.[5]

Core Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to local, state, and federal guidelines is mandatory.[4] The following protocol outlines the critical steps for safe and compliant disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Handle with gloves that have been inspected prior to use.[4][7] Use proper glove removal technique to avoid skin contact.[4][7]

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[3][7]

  • Lab Coat: A standard lab coat is required to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step 2: Waste Segregation - The "Halogenated" Distinction

The fundamental principle of chemical waste management is segregation. Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[8][9][10]

Why is this important? Halogenated and non-halogenated solvent wastes are often treated differently. For instance, non-halogenated solvents may be recycled or used for fuel blending, a more cost-effective and environmentally preferable option.[11] Mixing halogenated waste with non-halogenated waste contaminates the entire batch, leading to more complex and expensive disposal processes.[8][11]

Step 3: Containerization and Labeling

Proper containment and clear labeling are critical to prevent accidental mixing of incompatible wastes and to ensure the safety of waste handlers.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[6] The original manufacturer's container is often a suitable choice.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Include the approximate concentration and any other components mixed in the waste.

Step 4: Storage of Waste

Store the sealed and labeled waste container in a well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][5] It is best practice to store waste containers in a secondary containment bin to mitigate the impact of any potential leaks.

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[4][12] Your institution's Environmental Health and Safety (EH&S) department will have established procedures for the pickup and disposal of chemical waste.[8]

Never:

  • Dispose of this compound down the drain.[5][10]

  • Evaporate it in a fume hood as a means of disposal.

  • Mix it with non-hazardous waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and EH&S.[1][5]

  • Control Ignition Sources: If the material is in a flammable solvent, eliminate all sources of ignition.[5]

  • Cleanup: For small spills, and if you are trained to do so, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Place the absorbed material into a sealed container for disposal as hazardous waste.[1][5]

  • Decontamination: Wash the spill area thoroughly with soap and water.[1] Prevent runoff from entering drains.[1]

Regulatory Context: EPA and RCRA

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics (e.g., toxicity). Furthermore, the trifluoromethyl group places it in the broader category of per- and polyfluoroalkyl substances (PFAS), which are under increasing regulatory scrutiny by the EPA.[13][14] The EPA provides guidance on the destruction and disposal of PFAS, recommending methods like thermal destruction and hazardous waste landfills to minimize environmental release.[15][16]

Quantitative Data Summary

PropertyValue/InformationSource
Physical State Likely solid or liquid[12]
Flash Point For 6-Bromoquinoline: > 110 °C / > 230 °F[12]
Specific Gravity For 6-Bromoquinoline: 1.538 g/cm3 [12]
Hazards Causes skin, eye, and respiratory irritation. Harmful if swallowed.[1][2][4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Begin Disposal Process Containerize Place in a Labeled, Sealed, Compatible Container Segregate->Containerize Key Step Store Store in a Ventilated, Secondary Containment Area Containerize->Store Await Pickup ContactEHS Contact Institutional EH&S for Pickup Store->ContactEHS Request Disposal VendorDisposal Professional Disposal by Licensed Vendor ContactEHS->VendorDisposal Compliant Removal

References

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Retrosynthesis Analysis

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6-Bromo-8-(trifluoromethyl)quinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.